Zinc fluorophosphate
Description
Overview of Fluorophosphate (B79755) Material Systems in Advanced Chemistry
Fluorophosphate materials, a class of compounds combining phosphate (B84403) and fluoride (B91410) anions, have garnered significant attention in advanced chemistry and materials science. These materials can be synthesized in both crystalline and amorphous (glass) forms, each exhibiting unique and advantageous properties. The introduction of fluorine into a phosphate network can enhance properties such as thermal stability and ionic conductivity. oaepublish.com
Fluorophosphate glasses are known for their low melting points, high thermal stability, and excellent optical properties. They are promising materials for a variety of applications, including lasers, optical amplifiers, and sensors. researchgate.netbohrium.com The presence of both P-O and M-F (where M is a metal) bonds in the glass network allows for the tailoring of properties by adjusting the composition.
Crystalline fluorophosphates have been extensively studied as cathode materials in next-generation rechargeable batteries, such as sodium-ion and zinc-ion batteries. nih.govrsc.org The robust three-dimensional frameworks of many fluorophosphate compounds provide stable hosts for ion intercalation and deintercalation, which is essential for battery performance. oaepublish.comoup.com The high electronegativity of fluorine can also lead to higher operating voltages in batteries. oaepublish.com
Significance of Zinc-Containing Inorganic Compounds in Materials Science
Zinc is an essential element in numerous inorganic compounds with a wide range of applications. researchgate.netnih.gov Zinc oxide (ZnO), for instance, is a versatile material used in everything from sunscreens and cosmetics to rubber manufacturing and electronics. wikipedia.org Its utility stems from its high refractive index, thermal conductivity, and antibacterial properties. wikipedia.org
In materials science, zinc-containing compounds are valued for their structural and functional roles. Zinc can adopt various coordination geometries, though tetrahedral and octahedral are the most common, allowing for the formation of diverse crystal structures. researchgate.net This structural flexibility makes zinc a key component in the synthesis of novel materials with tailored properties.
Zinc-based inorganic compounds are also explored for their potential in biomedical applications, owing to the biocompatibility of the zinc cation. researchgate.net Furthermore, the use of zinc complexes as corrosion inhibitors is an area of active research. mdpi.com
Evolution of Research in Zinc Fluorophosphate Chemistry
Research into this compound chemistry has evolved from fundamental synthesis and structural characterization to the exploration of its functional properties for specific applications. Early studies focused on the synthesis of new this compound compounds and the determination of their crystal structures. For example, hydro(solvo)thermal methods have been employed to create novel three-dimensional this compound structures. rsc.orgpsu.edu
More recently, research has shifted towards investigating the material's potential in various technological fields. A significant area of focus is its application in energy storage, particularly as a cathode material for aqueous zinc-ion batteries. kit.edu The ability of the fluorophosphate framework to reversibly intercalate zinc ions is a key area of investigation. kit.edu
Another major research direction is the use of this compound glasses as host materials for rare-earth ions for optical applications. researchgate.netcapes.gov.brnih.gov By doping these glasses with ions like samarium (Sm³⁺), europium (Eu³⁺), or terbium (Tb³⁺), researchers can create materials that emit light in the visible spectrum, with potential uses in lasers and white light-emitting diodes (W-LEDs). researchgate.netcapes.gov.brnih.govtandfonline.com
Contemporary Challenges and Future Directions in this compound Investigations
Despite the progress made, several challenges remain in the field of this compound research. For crystalline materials intended for battery applications, achieving phase-pure synthesis can be difficult due to the volatility of fluorine at high temperatures. oup.com This can impact the material's electrochemical performance. Further research is needed to develop more controlled and scalable synthesis methods. oup.com Additionally, the mechanisms of ion transport and the structural changes that occur during battery cycling are not fully understood and require further investigation using advanced in-situ techniques. kit.edu
In the area of this compound glasses, a key challenge is to optimize the composition to enhance the luminescence properties of the doped rare-earth ions. This includes maximizing the quantum efficiency and tuning the emission color for specific applications like W-LEDs. nih.gov Understanding the local structure around the rare-earth ions within the glass matrix is crucial for this purpose. researchgate.net
Future research will likely focus on:
Developing novel synthesis strategies to create phase-pure and nanostructured this compound materials with enhanced properties. oup.com
A deeper understanding of the structure-property relationships in both crystalline and amorphous forms of this compound.
Exploring new applications for this compound materials, such as in catalysis and sensors. mdpi.compsu.edu
Computational modeling to predict the properties of new this compound compositions and to understand the fundamental mechanisms governing their behavior. arxiv.orgacs.org
Structure
2D Structure
Properties
CAS No. |
68705-59-9 |
|---|---|
Molecular Formula |
FO3PZn |
Molecular Weight |
163.4 g/mol |
IUPAC Name |
zinc;fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/FH2O3P.Zn/c1-5(2,3)4;/h(H2,2,3,4);/q;+2/p-2 |
InChI Key |
SSFRJJARVXKYME-UHFFFAOYSA-L |
Canonical SMILES |
[O-]P(=O)([O-])F.[Zn+2] |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Zinc Fluorophosphate Compounds and Architectures
High-Temperature Melt-Quenching Techniques for Glassy Phases
High-temperature melt-quenching is a conventional and widely used method for the preparation of zinc fluorophosphate (B79755) glasses. google.com This technique involves the melting of precursor materials at elevated temperatures to form a homogeneous liquid, followed by rapid cooling to prevent crystallization, thus trapping the disordered atomic arrangement of the molten state. This process allows for the synthesis of a wide variety of glass compositions with tunable properties.
The properties of zinc fluorophosphate glasses can be precisely controlled by adjusting their chemical composition. The incorporation of various metal oxides and fluorides allows for the tailoring of thermal stability, mechanical properties, and optical characteristics. mdpi.com For instance, the addition of oxides like MgO, Fe₂O₃, and Al₂O₃ to a NaPO₃-CaF₂ glass system can increase its thermal stability by depolymerizing the glass network. mdpi.com Similarly, in zinc phosphate (B84403) glass systems, the introduction of alkali metal oxides such as Li₂O, Na₂O, and K₂O in specific ratios can enhance chemical durability. google.com
The ability to modify the glass network is crucial for developing materials for specific applications. For example, zinc phosphate glasses with low transition temperatures are being explored for use in glass-polymer composites. google.com The careful selection and proportioning of components are therefore essential in designing this compound glasses with a desired set of physical and chemical attributes.
Below is a data table showcasing the effect of compositional changes on the properties of this compound-based glasses.
| Glass System | Modifier | Effect on Properties |
| NaPO₃-CaF₂ | MgO, Fe₂O₃, Al₂O₃ | Increased thermal stability mdpi.com |
| Zinc Phosphate | Li₂O, Na₂O, K₂O | Improved chemical durability google.com |
| Zinc Phosphate | PbO | Affects elastic behavior mdpi.com |
| Zinc Phosphate | ZnO | Enhances transparency mdpi.com |
The choice of precursor materials is a critical factor that influences the melting process, the homogeneity of the resulting glass, and its final properties. Common precursors for this compound glasses include zinc oxide (ZnO), various phosphate sources like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), and fluoride (B91410) compounds. mdpi.comresearchgate.net
The purity and reactivity of the raw materials can significantly impact the quality of the glass. For instance, the use of analytical reagent grade purity chemicals is often specified to ensure the absence of impurities that could act as nucleation sites, promoting devitrification during cooling. mdpi.com The thermal decomposition behavior of the precursors also plays a role; for example, NH₄H₂PO₄ decomposes at elevated temperatures to form P₂O₅, a primary glass former. mdpi.com The selection of fluoride sources, such as metal fluorides (e.g., ZnF₂, CaF₂), directly influences the fluorine content in the glass, which in turn affects properties like the refractive index and chemical durability. mdpi.comresearchgate.net
Hydro(solvo)thermal Synthesis of Crystalline Zinc Fluorophosphates
Hydrothermal and solvothermal synthesis methods are powerful techniques for the crystallization of inorganic materials from aqueous or non-aqueous solutions under elevated temperature and pressure. These methods are particularly well-suited for the synthesis of crystalline zinc fluorophosphates with well-defined structures and morphologies. google.comjlu.edu.cn The reactions are typically carried out in a sealed vessel, such as a Teflon-lined autoclave, allowing for precise control over the reaction conditions. mdpi.commdpi.com
The crystallization of zinc fluorophosphates via hydro(solvo)thermal routes is highly sensitive to a variety of reaction parameters. These include temperature, pH, reaction time, and the concentration of reactants. By carefully controlling these parameters, it is possible to direct the synthesis towards specific crystalline phases and morphologies.
For example, in the hydrothermal synthesis of zinc oxide, a component of this compound, temperature has been shown to significantly influence the crystallinity and crystallite size of the resulting particles. mdpi.com An increase in synthesis temperature can lead to higher crystallinity and larger crystallite sizes. mdpi.com Similarly, the pH of the reaction medium plays a crucial role in determining the final product morphology. mdpi.com The reaction time also affects the growth of crystals, with longer durations generally leading to larger and more well-defined structures, although excessive time can sometimes lead to dissolution of the product. mdpi.com
The following table summarizes the influence of key reaction parameters on the hydro(solvo)thermal synthesis of zinc-based compounds.
| Parameter | Influence on Crystallization |
| Temperature | Affects crystallinity and crystallite size mdpi.com |
| pH | Influences product morphology mdpi.com |
| Reaction Time | Impacts crystal growth and can lead to dissolution mdpi.com |
| Reactant Concentration | Affects supersaturation and nucleation rate |
Structure-directing agents (SDAs), also known as templates, are organic molecules or ions that are added to the synthesis mixture to guide the formation of specific crystalline frameworks. nih.govmdpi.com While not becoming part of the final inorganic lattice, SDAs organize the inorganic precursors around them, leading to the formation of pores, channels, and cavities of specific sizes and shapes. nih.gov After crystallization, the SDA is typically removed by calcination or solvent extraction, leaving behind a porous structure.
In the synthesis of zinc phosphates and related materials, organic amines and other organic molecules have been successfully employed as SDAs. researchgate.net For instance, imidazole (B134444) has been used as a structure-directing agent in the hydrothermal synthesis of a layered zinc phosphate. researchgate.net The choice of the SDA is critical, as its size, shape, and charge distribution will determine the topology of the resulting this compound framework. The interaction between the SDA and the inorganic species in the reaction mixture is a key factor in the templating process.
Ion Exchange and Intercalation Chemistry in Layered Structures
Ion exchange is a versatile synthetic route for the modification of existing layered materials, including certain types of zinc fluorophosphates. This process involves the replacement of mobile ions in the interlayer space of a host material with other ions from an external solution, without significant alteration of the host's crystal structure. rsc.org Intercalation, a related process, involves the insertion of guest species into the interlayer region.
In the context of zinc fluorophosphates, ion exchange has been effectively used to introduce fluorophosphate anions (PO₃F²⁻) into the interlayer space of zinc-aluminium layered double hydroxides (LDHs). deepdyve.comias.ac.inias.ac.in The starting LDH, often containing nitrate (B79036) or chloride anions, is treated with a solution containing fluorophosphate ions. The successful exchange is driven by factors such as the relative concentrations of the ions and the pH of the solution. ias.ac.inafricaresearchconnects.com
The intercalation of fluorophosphate ions leads to an expansion of the interlayer spacing, which can be monitored by techniques such as X-ray diffraction. ias.ac.inias.ac.in The conditions for ion exchange, including pH, aging time, and anion concentration, must be carefully optimized to achieve a high degree of exchange and a well-ordered final product. ias.ac.inafricaresearchconnects.com For example, studies have shown that the best crystalline material with a high exchange extent for fluorophosphate in [Zn-Al] LDH is obtained at specific pH values and with sufficient aging time. ias.ac.inafricaresearchconnects.com
The table below presents optimized conditions for the ion exchange of fluorophosphate into a zinc-aluminium layered double hydroxide (B78521).
| Precursor | Exchanging Ion Solution | Optimal pH | Optimal Aging Time |
| [Zn-Al-NO₃] | 0.1 M PO₃F²⁻ | 9 | ≥ 20 hours ias.ac.in |
| [Zn-Al-Cl] | 0.03 M PO₃F²⁻ | 7 | ≥ 42 hours africaresearchconnects.com |
Synthesis of Zinc-Aluminum Layered Double Hydroxides (LDHs) with Fluorophosphate Anions
The synthesis of zinc-aluminum layered double hydroxides (LDHs) intercalated with fluorophosphate (FP) anions is a significant area of research, primarily achieved through anion exchange methods. ias.ac.inias.ac.in These hydrotalcite-like compounds, composed of positively charged zinc and aluminum hydroxide layers, can host various anions in their interlayer spaces. ias.ac.inekb.eg The intercalation of fluorophosphate is accomplished by replacing existing anions, such as chloride or nitrate, within a pre-synthesized Zn-Al LDH precursor. ias.ac.inias.ac.in This process yields a new nanostructured material, [Zn-Al-FP], where the layered structure is preserved, although often with a decrease in crystallinity. ias.ac.inias.ac.in
The choice of the precursor anion in the initial Zn-Al LDH structure significantly influences the efficiency and optimal conditions for fluorophosphate intercalation. The two common precursors are chloride-containing LDHs ([Zn-Al-Cl]) and nitrate-containing LDHs ([Zn-Al-NO₃]). ias.ac.inias.ac.in
Research demonstrates that the nature of the anion to be replaced affects the intercalation process. For instance, the same research group reported different optimal conditions for achieving a high extent of ion exchange depending on whether the starting material contained chloride or nitrate. ias.ac.inias.ac.in While both precursors can lead to the successful formation of [Zn-Al-FP], the specific parameters such as pH, anion concentration, and aging time must be tailored to the respective precursor to achieve the best-crystallized material with a high degree of exchange. ias.ac.indeepdyve.com The interlayer spacing increases post-intercalation in both cases, accommodating the larger fluorophosphate ion compared to chloride or nitrate. ias.ac.inias.ac.in
The successful synthesis of a well-defined, crystalline [Zn-Al-FP] LDH with a high degree of anion exchange is highly dependent on the careful optimization of several key reaction parameters. ias.ac.inias.ac.in These include the pH of the solution, the concentration of the incoming fluorophosphate anion, and the aging time of the mixture.
Effect of pH: The pH of the exchange solution is a critical factor. For the [Zn-Al-Cl] precursor, studies indicate that pure phases with complete exchange are obtained at pH values of 7 and 8. ias.ac.in At higher pH levels (9 and 10), the resulting material is often contaminated with carbonate ions, which have a strong affinity for LDH structures. ias.ac.in In contrast, when using a [Zn-Al-NO₃] precursor, the optimal exchange was achieved at a pH of 9. ias.ac.indeepdyve.com
Effect of Anion Concentration: The concentration of the fluorophosphate solution also plays a crucial role. When starting with the chloride precursor, the best crystallinity was observed with a 0.003 M FP solution. ias.ac.in Interestingly, as the concentration was increased beyond this point, the intensity of the diffraction lines corresponding to the exchanged phase decreased, suggesting a loss of crystallinity. ias.ac.in For the nitrate precursor, a significantly higher concentration of 0.1 M FP solution was found to be optimal. ias.ac.indeepdyve.com
Effect of Aging Time: Aging time allows for the completion of the ion exchange process and the improvement of the product's crystallinity. With the [Zn-Al-Cl] precursor, a well-crystallized phase requires an aging time of at least 42 hours. ias.ac.inafricaresearchconnects.com For the [Zn-Al-NO₃] system, the exchange appears to be faster, with the most preferred time for forming a well-crystallized single phase being within a range of 20 to 40 hours. ias.ac.in Below 8 hours, the exchange is only partial. ias.ac.in
The optimal conditions derived from research findings for both chloride and nitrate precursors are summarized in the table below.
| Parameter | Optimal Condition with [Zn-Al-Cl] Precursor | Optimal Condition with [Zn-Al-NO₃] Precursor |
| pH | 7 ias.ac.inafricaresearchconnects.com | 9 ias.ac.indeepdyve.com |
| Anion Concentration | 0.003 M ias.ac.in | 0.1 M ias.ac.indeepdyve.com |
| Aging Time | At least 42 hours ias.ac.inafricaresearchconnects.com | 20 - 40 hours ias.ac.in |
| Temperature | 25 °C africaresearchconnects.com | 25 °C ias.ac.in |
This table summarizes the optimal conditions for the intercalation of fluorophosphate anions into Zinc-Aluminum Layered Double Hydroxides using different precursors, as reported in the cited literature.
The mechanism of fluorophosphate intercalation into the interlayer space of Zn-Al LDHs is primarily studied through techniques like X-ray diffraction (XRD), infrared spectroscopy (IR), and thermogravimetry (TG). ias.ac.inafricaresearchconnects.com The anion exchange process is not merely a simple substitution but involves structural rearrangements.
XRD analysis is fundamental to confirming the success of the intercalation. ias.ac.in A key indicator is the shift of the (003) and (006) basal reflections to lower 2θ angles, which signifies an increase in the interlayer distance. ias.ac.inias.ac.inresearchgate.net This expansion is necessary to accommodate the larger fluorophosphate anion in place of the smaller chloride or nitrate ions. ias.ac.in For instance, the intercalation of FP into [Zn-Al-Cl] results in an interlayer distance of 1.153 nm. ias.ac.in This experimental value suggests a specific vertical orientation of the fluorophosphate anion, perpendicular to the hydroxide layers. ias.ac.in
Controlled Crystallization Strategies for this compound Glass-Ceramics
Controlled crystallization is a key strategy for producing glass-ceramics, materials that combine the processing advantages of glass with the enhanced properties of crystalline ceramics. mdpi.com For this compound systems, this involves preparing a parent glass and then applying specific heat treatments to induce the nucleation and growth of desired crystalline phases within the glass matrix. mdpi.comresearchgate.net
The process begins with the design and melting of a glass composition that includes the necessary components for both the glass matrix (e.g., silicates, borates, or phosphates) and the desired crystalline phase (zinc, fluoride, and phosphate ions). mdpi.commdpi.com The goal is to create a homogenous glass that can subsequently be crystallized in a controlled manner.
A crucial step is the heat treatment schedule, which typically involves two stages: a nucleation step at a lower temperature, followed by a crystal growth step at a higher temperature. d-nb.info This two-step process allows for the formation of a high density of crystal nuclei, which then grow to a controlled size, often in the nanometer range. mdpi.comresearchgate.net The choice of these temperatures is critical for controlling the crystal phase, size, and volume fraction, which in turn dictate the final properties of the glass-ceramic. mdpi.com For example, in related zinc fluoride-containing systems, heat treatments just above the glass transition temperature (Tg) are used to precipitate nanocrystals like KZnF₃. mdpi.com The ability to control the precipitation of such crystals is essential for developing transparent glass-ceramics with specific optical or mechanical properties. mdpi.comresearchgate.net
Iii. Advanced Structural Elucidation and Characterization of Zinc Fluorophosphates
Diffraction-Based Structural Analysis
Diffraction methods, which rely on the scattering of waves (X-rays or neutrons) by the ordered arrangement of atoms in a crystal lattice, are indispensable for the structural characterization of zinc fluorophosphates. The resulting diffraction pattern is a unique fingerprint of the material's crystal structure.
X-ray diffraction is a primary and versatile, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. e3s-conferences.org By directing X-rays onto a sample, the diffraction pattern produced provides a wealth of information regarding phase composition, crystal structure, and physical properties.
The characteristics of the diffraction peaks provide further information. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad peaks suggest the presence of amorphous material or very small crystallites. ias.ac.in For instance, studies on zinc fluorophosphate (B79755) materials incorporated into layered double hydroxides have shown that the intercalation process can lead to a decrease in crystallinity, which is observed as a broadening of the diffraction lines. ias.ac.in Similarly, the aging of fluorophosphate nanopowders has been monitored using XRD, revealing that the material can become more crystalline over time, as indicated by the appearance of new, sharp peaks. rsc.org The degree of crystallinity can also be influenced by compositional changes; in zinc-substituted hydroxyapatites, for example, an increase in zinc content has been shown to decrease the material's crystallinity. e3s-conferences.org
Table 1: Application of PXRD in Zinc Fluorophosphate Systems
| System Studied | Purpose of PXRD Analysis | Key Findings | Reference(s) |
|---|---|---|---|
| This compound nanopowders | To investigate the effects of aging on structure. | Demonstrated increased crystallization over a 12-month period. | rsc.org |
| Fluorophosphate in Zn-Al layered double hydroxide (B78521) | To confirm intercalation and assess crystallinity. | Confirmed preservation of the layered structure but with lowered crystallinity after ion exchange. | ias.ac.in |
| Europium-doped this compound | To confirm phase formation. | Confirmed the successful synthesis of the target phosphor material. | researchgate.net |
For a definitive determination of a compound's crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. mdpi.com This technique uses a single, well-ordered crystal, which allows for the precise measurement of reflection intensities and the subsequent calculation of atomic positions, bond lengths, and bond angles with very high accuracy. researchgate.netmdpi.compsu.edu
Research on zinc fluorophosphates has yielded detailed structural models through SCXRD. For example, a hydrothermally synthesized this compound, with the composition Zn₂(OH)₀.₁₄F₀.₈₆(PO₄), was analyzed using single-crystal synchrotron X-ray diffraction. researchgate.net The analysis revealed a complex monoclinic structure where some zinc atoms are coordinated to four oxygen atoms and one fluorine atom, while others are coordinated to four oxygen atoms and two fluorine atoms. researchgate.net Another study on a three-dimensional this compound, Zn₂(4,4'-bipy)(PO₃F)₂, also utilized SCXRD to determine its structure, revealing a framework of this compound layers connected by organic ligands. psu.edu
Table 2: Crystallographic Data for Select this compound Compounds from SCXRD
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| This compound Hydroxide | Zn₂(OH)₀.₁₄F₀.₈₆(PO₄) | Monoclinic | P2₁/c | a = 9.690(1) Å, b = 12.793(1) Å, c = 11.972(1) Å, β = 108.265(1)° | researchgate.net |
Rietveld refinement is a powerful computational method used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern, based on a known or hypothesized crystal structure model, to the entire experimental powder pattern. This technique allows for the extraction of detailed quantitative structural information, such as precise lattice parameters, atomic positions, and site occupancy factors, from PXRD data. kit.eduresearchgate.net
In the study of fluorophosphate materials, Rietveld refinement has been successfully applied to determine crystal structures and quantify phase compositions. kit.eduresearchgate.net For instance, the refinement of the powder XRD pattern for Na₂FePO₄F, a compound related to zinc fluorophosphates, confirmed its orthorhombic structure and provided precise lattice parameters. kit.edu The method is sensitive enough to track subtle changes in the crystal lattice. However, the success of Rietveld refinement can be hindered by factors such as significant peak broadening caused by poor crystallinity or the presence of multiple phases with overlapping reflections, which can prevent a stable and reliable fit. acs.org
Table 3: Example of Refined Lattice Parameters for a Fluorophosphate via Rietveld Method
| Compound | Crystal System | Space Group | Refined Lattice Parameters (from PXRD) | Reference |
|---|---|---|---|---|
| Na₃V₂(PO₄)₂F₃ | Tetragonal | P4₂/mnm | a = 9.03 Å, c = 10.74 Å | acs.org |
| Na₂FePO₄F | Orthorhombic | Pbcn | a = 5.2200(2) Å, b = 13.8540(6) Å, c = 11.7792(5) Å (from SCXRD) | acs.org |
| ɛ-VOPO₄ | Monoclinic | Cc | a = 7.2656(6) Å, b = 6.88178(1) Å, c = 7.2611(6) Å, β = 115.3400(1)° | chemrxiv.org |
Note: Data for related fluorophosphate and phosphate (B84403) compounds are shown to illustrate the output of Rietveld refinement.
Ex situ and in situ XRD techniques are critical for studying the dynamic structural changes that zinc fluorophosphates may undergo in response to external stimuli such as temperature, pressure, or electrochemical cycling.
Ex situ XRD involves analyzing the material after it has been subjected to certain conditions and returned to an ambient state. This method has been used to understand the structural evolution of fluorophosphate cathode materials in zinc-ion batteries. kit.edu By examining the cathode at different states of charge and discharge, researchers observed gradual shifts in the diffraction peaks, indicating that the insertion and extraction of zinc ions occur through a continuous solid-solution mechanism rather than a disruptive phase change. kit.edu
In situ XRD allows for the monitoring of structural transformations as they happen in real-time. acs.orgresearchgate.net For example, in situ high-pressure angle-dispersive X-ray diffraction (ADXRD) has been used to study pressure-induced phase transitions. nih.gov In one study on aluminum-doped zinc oxide, this technique revealed a structural transition from the wurtzite to the rocksalt phase starting at a pressure of 9.0 GPa. nih.gov This type of analysis is crucial for understanding the stability and behavior of materials under non-ambient conditions, such as during hydrothermal synthesis or within an operating battery. acs.orgresearchgate.net
Neutron diffraction is a powerful complementary technique to XRD for structural analysis. researchgate.net While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages. Neutron diffraction is highly sensitive to the positions of light elements, such as hydrogen or lithium, which are difficult to locate accurately with XRD. researchgate.netill.eu It can also readily distinguish between elements that have similar numbers of electrons (e.g., iron and cobalt) but different neutron scattering cross-sections. researchgate.net
In the context of fluorophosphate chemistry, neutron diffraction has been instrumental. For example, in the study of Co₂(OH)(PO₄), neutron diffraction data were used to determine both the nuclear and magnetic structures, and crucially, to locate the hydrogen atoms within the hydroxide groups. researchgate.net For zinc fluorophosphates that may contain hydroxyl groups or water molecules, as suggested by the synthesis of Zn₂(OH)₀.₁₄F₀.₈₆(PO₄), neutron diffraction would be the ideal technique to unambiguously determine the positions of these hydrogen/deuterium (B1214612) atoms. researchgate.net The use of deuterium oxide (D₂O) during synthesis can enhance the signal for neutron diffraction studies. researchgate.netacs.org Furthermore, studies on fluorophosphate glasses have utilized neutron diffraction to determine partial coordination numbers for specific atomic pairs like Al-F and P-O, providing insight into the short-range order of these amorphous materials. iaea.org
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Zn₂(OH)₀.₁₄F₀.₈₆(PO₄) or Zn₂(4,4'-bipy)(PO₃F)₂ |
| This compound hydroxide | Zn₂(OH)₀.₁₄F₀.₈₆(PO₄) |
| This compound bipyridine | Zn₂(4,4'-bipy)(PO₃F)₂ |
| Sodium iron fluorophosphate | Na₂FePO₄F |
| Sodium vanadium fluorophosphate | Na₃V₂(PO₄)₂F₃ |
| Epsilon-vanadyl phosphate | ɛ-VOPO₄ |
| Aluminum-doped zinc oxide | Zn₁₋ₓAlₓO |
| Cobalt hydroxide phosphate | Co₂(OH)(PO₄) |
X-ray Diffraction (XRD)
Spectroscopic Investigations of Local Structure and Bonding
While diffraction techniques provide valuable information on the long-range atomic order, particularly in crystalline phases, a comprehensive understanding of zinc fluorophosphates, especially in their amorphous or glassy states, necessitates the use of spectroscopic methods. These techniques probe the material at a more localized level, revealing critical details about chemical bonding, coordination environments, and the short- to medium-range structural order that govern the material's macroscopic properties. Spectroscopic investigations are indispensable for characterizing the distribution of structural units and the specific roles of constituent ions (Zn²⁺, P⁵⁺, O²⁻, F⁻) within the network.
Vibrational spectroscopy, encompassing both infrared and Raman techniques, measures the energy associated with the vibrations of chemical bonds. These methods are highly sensitive to the types of bonds present and their local environment, making them powerful tools for identifying the fundamental building blocks of the this compound network.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the characteristic vibrational modes of chemical bonds. In the context of this compound glasses, FTIR is primarily used to identify and analyze the various phosphate structural units, designated by Qⁿ terminology, where 'n' represents the number of bridging oxygens connecting a given PO₄ tetrahedron to the network.
The analysis of FTIR spectra reveals the degree of polymerization of the phosphate network. The introduction of zinc oxide (ZnO) as a network modifier and fluorine as a network terminator systematically breaks down the phosphate chains. This depolymerization is observed through changes in the relative intensities of absorption bands corresponding to different vibrational modes. Key vibrational bands identified in this compound systems include:
Asymmetric Stretching of P-O-P Linkages: Typically observed in the 900–980 cm⁻¹ range, this band is a direct indicator of interconnected Q² and Q³ phosphate units.
Symmetric Stretching of P-O-P Linkages: Found around 720–780 cm⁻¹, this mode also signifies the presence of a polymerized phosphate network.
Vibrations of Terminal Phosphate Groups (PO₂ and PO₃): Asymmetric stretching vibrations of the PO₂ groups in Q² units (metaphosphates) are found near 1250–1280 cm⁻¹. Vibrations associated with the diphosphate (B83284) group (P₂O₇)⁴⁻, or Q¹ units, appear in the 1080–1120 cm⁻¹ region.
P-F Bond Vibrations: The presence of phosphorus-fluorine bonds, which act as network terminators, gives rise to characteristic bands, often observed at lower frequencies (e.g., below 850 cm⁻¹), sometimes overlapping with other phosphate modes.
Research findings show that as the concentration of fluorine increases, the intensity of bands related to P-O-P bridges decreases, while bands associated with terminal phosphate groups and P-F bonds intensify, confirming the depolymerizing role of fluorine.
Table 1: Typical FTIR Absorption Band Assignments for this compound Glasses
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Unit Assignment |
| 1250–1280 | Asymmetric stretching of terminal PO₂ groups | Q² units (metaphosphate chains) |
| 1080–1120 | Asymmetric stretching of terminal PO₃ groups | Q¹ units (pyrophosphate/diphosphate groups) |
| 900–980 | Asymmetric stretching of P-O-P bridges | Q²-O-Q², Q¹-O-Q² linkages (polymerized network) |
| ~875 | Symmetric stretching of terminal PO₄ groups | Q⁰ units (orthophosphate) |
| 720–780 | Symmetric stretching of P-O-P bridges | Q¹-O-Q¹ linkages (pyrophosphate groups) |
| 500–550 | Bending modes of O-P-O and PO₂ groups | All Qⁿ units |
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of light. It is particularly sensitive to symmetric molecular vibrations and provides detailed information about the phosphate network structure. Raman spectra of this compound glasses are often better resolved than their FTIR counterparts, allowing for a more precise quantification of different Qⁿ species.
The key advantage of Raman spectroscopy in this system is its ability to clearly distinguish the symmetric stretching modes of various phosphate tetrahedra:
Q⁰ Units (Orthophosphates): A strong, sharp band around 940–970 cm⁻¹ is the characteristic signature of isolated (PO₄)³⁻ tetrahedra.
Q¹ Units (Pyrophosphates): A prominent band in the range of 1000–1040 cm⁻¹ is assigned to the symmetric stretching of terminal PO₃ groups. The symmetric stretching of the P-O-P bridge within the (P₂O₇)⁴⁻ dimer is observed around 740 cm⁻¹.
Q² Units (Metaphosphates): A strong band near 1150–1170 cm⁻¹ corresponds to the symmetric stretching of the two non-bridging oxygens (PO₂) in long phosphate chains.
Studies utilizing Raman spectroscopy have quantitatively tracked the structural evolution of the glass network as a function of composition. For instance, increasing the ZnF₂ content at the expense of ZnO or P₂O₅ leads to a systematic decrease in the intensity of the Q² band and a corresponding increase in the intensities of the Q¹ and Q⁰ bands. This provides direct evidence of network depolymerization, where long metaphosphate chains are progressively shortened into pyrophosphate units and eventually isolated orthophosphate tetrahedra. The Zn²⁺ cations act as charge compensators for the non-bridging oxygens created during this process.
Table 2: Characteristic Raman Band Assignments for Qⁿ Units in this compound Glasses
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Unit Assignment |
| 1150–1170 | Symmetric stretching of terminal PO₂ groups | Q² units (metaphosphate chains) |
| 1000–1040 | Symmetric stretching of terminal PO₃ groups | Q¹ units (pyrophosphate groups) |
| 940–970 | Symmetric stretching of PO₄ tetrahedra | Q⁰ units (orthophosphate groups) |
| ~740 | Symmetric stretching of P-O-P bridges | Q¹-O-Q¹ linkages (pyrophosphate groups) |
| 300–400 | Bending modes and Zn-O/F related vibrations | Network modifier environment |
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing Magic Angle Spinning (MAS), is an exceptionally powerful element-specific technique for quantitatively determining the local coordination environments in amorphous materials. For zinc fluorophosphates, ³¹P and ¹⁹F are the key nuclei of interest.
³¹P MAS NMR provides a direct and quantitative measure of the distribution of Qⁿ species. The chemical shift of a phosphorus nucleus is highly sensitive to its local bonding environment, allowing for the clear resolution of signals from different phosphate units.
Q² units (two bridging oxygens) are the most shielded and resonate at the most negative chemical shifts, typically between -20 and -30 ppm.
Q¹ units (one bridging oxygen) resonate at intermediate chemical shifts, generally between -5 and -15 ppm.
Q⁰ units (no bridging oxygens) are the least shielded and appear closest to the reference standard (H₃PO₄), with chemical shifts from approximately 0 to +5 ppm.
By deconvoluting the ³¹P MAS NMR spectrum, researchers can accurately calculate the relative fractions of Q⁰, Q¹, and Q² units, providing a precise description of the degree of network polymerization.
¹⁹F MAS NMR is crucial for elucidating the structural role of fluorine. The ¹⁹F chemical shift can distinguish between fluorine atoms that are covalently bonded to phosphorus (P-F) and those that are ionically coordinated with zinc cations (F-Zn). This distinction is critical, as P-F bonds act as network terminators, while fluorine in a Zn(O,F)ₓ coordination sphere primarily acts as a charge-balancing anion associated with the network modifier. Experimental results often show multiple ¹⁹F resonances, confirming that fluorine exists in several distinct local environments within the glass structure.
Table 3: Typical NMR Chemical Shift Ranges for Structural Units in this compound Systems
| Nucleus | Chemical Shift Range (ppm) | Structural Environment Assignment |
| ³¹P | -20 to -30 | Q² units (middle groups in phosphate chains) |
| ³¹P | -5 to -15 | Q¹ units (end groups in phosphate chains; pyrophosphates) |
| ³¹P | 0 to +5 | Q⁰ units (isolated orthophosphates) |
| ¹⁹F | -70 to -90 | Fluorine covalently bonded to phosphorus (P-F bonds) |
| ¹⁹F | -130 to -160 | Fluorine ionically coordinated with Zn²⁺ cations (e.g., F-Znₓ) |
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure around a selected absorbing atom. It is particularly useful for amorphous materials as it does not require long-range order. An XAS spectrum is typically divided into the XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure) regions.
The XANES region refers to the features at and just above the absorption edge of a specific element. The precise energy position of the edge and the shape of the pre-edge and post-edge features are sensitive fingerprints of the absorbing atom's oxidation state, coordination chemistry (e.g., tetrahedral vs. octahedral), and site symmetry.
In the study of zinc fluorophosphates, Zn K-edge XANES is employed to determine the local coordination environment of the Zn²⁺ network modifier ions. By comparing the XANES spectra of the glass samples with those of crystalline model compounds with known structures (e.g., ZnO, where Zn is in tetrahedral coordination, or other oxides/fluorides with octahedral coordination), the average coordination number and geometry of zinc can be determined. Research has shown that in many this compound glasses, Zn²⁺ exists in a distorted tetrahedral coordination environment, forming ZnO₄ or mixed ZnOₓFᵧ polyhedra. The analysis of the edge position and white line intensity can reveal changes in this coordination as the fluorine content is varied, providing insight into how Zn²⁺ accommodates fluorine into its first coordination shell.
Table 4: Interpretation of Zn K-edge XANES Features in this compound Materials
| XANES Feature | Observation | Structural Interpretation |
| Pre-edge Peak | Low intensity or absent | Indicates a centrosymmetric or near-centrosymmetric coordination environment (e.g., octahedral). |
| More intense peak | Indicates a non-centrosymmetric environment (e.g., tetrahedral), allowing p-d orbital mixing. | |
| Edge Position | Shift to higher energy | Can indicate an increase in the average oxidation state or a change in ligand electronegativity. |
| White Line Shape | Comparison to standards (e.g., ZnO, ZnF₂) | Shape and intensity are fingerprints for specific coordination numbers and geometries (e.g., ZnO₄ vs. ZnO₆). |
X-ray Absorption Spectroscopy (XAS)
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Geometry
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful, element-specific technique used to determine the local atomic structure around a specific absorbing atom. nih.govprinceton.edu It provides detailed information about the coordination number, distances to neighboring atoms, and the types of these neighbors. nih.govresearchgate.net In the context of zinc fluorophosphates, EXAFS at the Zn K-edge is instrumental in elucidating the coordination geometry of zinc ions within the glass or crystalline matrix.
The analysis of the EXAFS region, which consists of oscillations in the X-ray absorption coefficient beyond the absorption edge, can reveal the average Zn-ligand bond distances with high precision, typically within ±0.02 Å. nih.gov For instance, studies on zinc-containing phosphate glasses have utilized EXAFS to track changes in the zinc coordination environment with varying glass composition. academie-sciences.fr It has been shown that while techniques like X-ray diffraction can confirm the amorphous or crystalline nature of a material, EXAFS provides specific details about the short-range order around the zinc atoms. gdcporumamilla.ac.in
The coordination number of zinc, which can vary, significantly influences the material's properties. EXAFS analysis, often complemented by X-ray Absorption Near Edge Structure (XANES) spectroscopy, can distinguish between different coordination geometries, such as tetrahedral and octahedral environments. princeton.eduosti.gov However, determining the precise coordination number from EXAFS data alone can sometimes be challenging, with typical uncertainties around 20-25%. nih.gov Therefore, it is often used in conjunction with other techniques and theoretical modeling to refine the structural model. For example, in studies of zinc binding in biological molecules, EXAFS has been used to determine that zinc is coordinated by a specific number of oxygen or nitrogen atoms at distinct distances. nih.gov
Table 1: Representative EXAFS-Derived Structural Parameters for Zinc in Different Environments
| Sample Type | Coordination Environment | Average Zn-Ligand Distance (Å) | Coordination Number (N) | Reference |
| Zinc Phosphate Glass | Tetrahedral (ZnO₄) | ~1.95 | 4 | academie-sciences.fr |
| Zinc Sorbed on Silica (B1680970) | Octahedral | Decreases with surface disorder | ~6 | osti.gov |
| Zinc in Alkaline Phosphatase | Tetrahedral | 1.97 - 1.98 | 4.0 | nih.gov |
| Aqueous Zn-histidine complex | Tetrahedral (4 N atoms) | 2.03 | 4 | princeton.edu |
This table is illustrative and compiles typical data from various zinc-containing systems to demonstrate the type of information obtained from EXAFS.
Mössbauer Spectroscopy for Valence State Determination in Transition Metal Doped Systems
Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. wikipedia.orgdemokritos.gr It is particularly valuable for studying materials containing specific isotopes, most notably ⁵⁷Fe. When this compound glasses or crystals are doped with transition metals like iron, Mössbauer spectroscopy becomes an indispensable tool for determining the valence state (e.g., Fe²⁺ vs. Fe³⁺) and coordination symmetry of the dopant ions. academie-sciences.frresearchgate.net
The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (B_hf). The isomer shift is sensitive to the s-electron density at the nucleus and can differentiate between different oxidation states of the iron ions. wikipedia.org For example, in phosphate glasses, high-spin Fe³⁺ and Fe²⁺ in octahedral coordination exhibit distinct isomer shift values. academie-sciences.fr
Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus, providing information about the local symmetry of the iron site. wikipedia.org A non-zero quadrupole splitting indicates a distorted coordination environment. Magnetic hyperfine splitting is observed in magnetically ordered materials and allows for the investigation of their magnetic properties. demokritos.gr
In the context of transition metal-doped zinc fluorophosphates, Mössbauer spectroscopy can reveal:
The ratio of different valence states of the dopant (e.g., Fe²⁺/Fe³⁺), which is influenced by the glass composition and melting conditions. researchgate.net
The coordination of the dopant ions (e.g., tetrahedral vs. octahedral). academie-sciences.fr
The distribution of dopant ions between different sites within the material. academie-sciences.fr
Table 2: Illustrative Mössbauer Parameters for Iron in Phosphate Glasses
| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Coordination | Reference |
| High-spin Fe³⁺ | 0.43 - 0.44 | Varies | Octahedral | academie-sciences.fr |
| High-spin Fe²⁺ | 1.20 - 1.26 | Varies | Octahedral | academie-sciences.fr |
Note: These values are typical for sodium phosphate glasses and serve as an example of the data provided by Mössbauer spectroscopy.
Microscopic and Morphological Characterization
The performance of this compound materials is not only dictated by their atomic-scale structure but also by their microstructure and morphology. A variety of electron microscopy techniques are employed to visualize the material's surface, internal structure, and elemental makeup.
Scanning Electron Microscopy (SEM) for Surface Topography and Microstructural Features
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of a sample's surface. inrs.ca By scanning the surface with a focused beam of electrons, various signals are generated that reveal information about the surface topography, morphology, and composition. inrs.canih.gov
In the study of zinc fluorophosphates, SEM is routinely used to:
Assess the surface smoothness and homogeneity of glass samples. gdcporumamilla.ac.in
Observe the morphology and size distribution of crystalline phases. spiedigitallibrary.org
Identify the presence of pores, cracks, or other microstructural defects. nih.gov
For instance, SEM images can confirm the amorphous nature of a glass by revealing a smooth, featureless surface. researcher.life In contrast, for crystalline this compound materials, SEM can show distinct grain structures and their arrangement. spiedigitallibrary.org
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Structural Analysis and Crystallinity
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) offer significantly higher magnification and resolution than SEM, enabling the visualization of materials at the nanoscale and even the atomic level. inflibnet.ac.in In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. inflibnet.ac.in
For zinc fluorophosphates, TEM and HRTEM are crucial for:
Observing the size, shape, and distribution of nanoparticles or nanocrystallites within a glass matrix. researchgate.netbohrium.com
Directly imaging the crystal lattice fringes, which provides evidence of crystallinity and allows for the measurement of interplanar spacings. researchgate.net
Identifying and characterizing crystal defects such as dislocations and stacking faults. inflibnet.ac.in
Distinguishing between amorphous and crystalline regions within a sample. rsc.org
HRTEM, in particular, allows for the direct imaging of atomic columns in a crystal, providing invaluable information about the crystal structure and the nature of interfaces in composite materials. inflibnet.ac.in
Selected Area Electron Diffraction (SAED) for Crystalline Orientation
Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information about a selected area of the specimen. uni-muenchen.de When the electron beam passes through a crystalline sample, it is diffracted by the periodic arrangement of atoms, producing a diffraction pattern. mit.edu
The analysis of SAED patterns allows for:
The determination of the crystal structure of a phase. mdpi.com
The identification of the crystalline orientation (i.e., the crystallographic direction along the electron beam). mdpi.com
Distinguishing between single-crystalline, polycrystalline, and amorphous materials. A single crystal will produce a pattern of sharp spots, a polycrystalline material will yield a series of rings, and an amorphous material will show diffuse halos. researchgate.net
In the context of zinc fluorophosphates, SAED can be used to confirm the crystal structure of precipitated phases within a glass or to analyze the crystallinity of synthesized nanoparticles. science.govresearchgate.net The diffraction patterns can be indexed to specific crystal structures, corroborating data obtained from X-ray diffraction.
Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition and Distribution
Energy Dispersive X-ray (EDX) Spectroscopy, often integrated with an SEM or TEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wisdomlib.orgnih.gov The incident electron beam excites electrons in the sample's atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present. wisdomlib.org
In the investigation of zinc fluorophosphates, EDX is instrumental for:
Confirming the presence and quantifying the weight and atomic percentages of the constituent elements (Zn, P, O, F, and any dopants). gdcporumamilla.ac.inresearcher.life
Mapping the spatial distribution of elements across a sample's surface or within a specific region, which is useful for assessing the homogeneity of the material. bohrium.comresearchgate.net
Detecting any impurities that may be present.
EDX analysis provides a quick and effective way to verify the elemental composition of synthesized this compound materials, ensuring that the stoichiometry is as intended. gdcporumamilla.ac.inspiedigitallibrary.org
Table 3: Summary of Microscopic and Morphological Characterization Techniques for Zinc Fluorophosphates
| Technique | Information Obtained | Typical Application for Zinc Fluorophosphates |
| SEM | Surface topography, microstructure, particle morphology | Assessing glass surface quality, observing crystal grain size and shape. gdcporumamilla.ac.inspiedigitallibrary.org |
| TEM/HRTEM | Nanoscale structure, crystallinity, lattice imaging, defects | Visualizing nanocrystals in glass-ceramics, measuring lattice spacing. researchgate.netresearchgate.net |
| SAED | Crystal structure, crystalline orientation, phase identification | Confirming the crystalline nature and structure of phases. mdpi.comresearchgate.net |
| EDX | Elemental composition, elemental distribution mapping | Verifying the presence of Zn, P, O, F, and dopants; checking for homogeneity. gdcporumamilla.ac.inresearchgate.net |
Thermal Behavior and Phase Evolution
The thermal behavior of this compound materials, particularly in their glassy state, is a critical aspect of their characterization, determining their processing parameters and suitability for various applications. Thermal analysis techniques provide insights into the material's stability, tendency to crystallize, and the temperatures at which significant structural changes occur.
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are powerful techniques used to investigate the thermal properties of this compound glasses. DTA measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program, revealing thermal events such as glass transition, crystallization, and melting. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, oxidation, or the loss of volatile components.
In a typical DTA curve for a this compound glass, an endothermic event corresponding to the glass transition temperature (Tg) is observed, followed by one or more exothermic peaks indicating the onset (Tx) and peak (Tc) of crystallization. mdpi.com At higher temperatures, an endothermic peak signifies the melting temperature (Tm) of the crystalline phases. rgmcet.edu.in TGA curves for this compound materials are often stable over a wide temperature range, though initial weight loss at lower temperatures (e.g., 30 to 150 °C) can occur due to the evaporation of absorbed water vapor. researchgate.net A second weight loss at higher temperatures (150-450°C) may be attributed to the decomposition of any residual organic compounds from the synthesis process. researchgate.net
The thermal stability of the glass against crystallization is a crucial parameter, often evaluated by the difference ΔT = Tx - Tg. A larger ΔT value indicates a higher resistance to crystallization upon heating, which is favorable for processes like fiber drawing. rgmcet.edu.in For example, a Eu³⁺-doped zinc-fluorophosphate glass was found to have a high ΔT value of 288 °C, indicating its potential for fiber applications. rgmcet.edu.in The Hruby parameter (H), calculated as (Tc-Tg)/(Tm-Tc), is another measure of glass-forming ability and stability. arxiv.org
The data below, derived from DTA/TGA studies, illustrates the key thermal events in a representative this compound glass system.
Table 1: Thermal Events in a PKAZfEu1.0 this compound Glass
| Thermal Event | Symbol | Temperature (°C) |
|---|---|---|
| Glass Transition Temperature | Tg | 638 |
| Crystallization Temperature | Tc | 926 |
| Melting Temperature | Tm | 1100 |
| Thermal Stability Factor | ΔT | 288 |
Data sourced from a study on 44P₂O₅–17K₂O–9Al₂O₃–29ZnF₂–1Eu₂O₃ glass, heated at 5 °C/min. rgmcet.edu.in
The glass transition (Tg) represents the temperature at which an amorphous solid transitions from a hard, glassy state to a more rubbery, viscous state. For this compound glasses, Tg is influenced by the glass composition and the strength of the network structure. rsc.org The addition of modifiers can alter the connectivity of the phosphate chains, affecting Tg. For instance, the substitution of BaF₂ for InF₃ in a fluorophosphate system has been shown to shift Tg to higher temperatures. academie-sciences.fr Similarly, the addition of ZnO to a sodium fluorophosphate glass can increase the Tg, which is attributed to an increase in the network's strength and bond integrity. rsc.orgmdpi.com
Crystallization is the process where the disordered amorphous structure transforms into an ordered crystalline state upon heating. This phenomenon is typically studied using DTA or Differential Scanning Calorimetry (DSC), which identify the onset (Tx) and peak (Tp) temperatures of crystallization. mdpi.com The difference between Tx and Tg (ΔT) is a key indicator of the glass's thermal stability; a larger ΔT suggests a lower tendency to devitrify during heating. usp.br The composition of the glass significantly impacts its crystallization behavior. The addition of ZnO to an Er³⁺-doped sodium fluorophosphate glass was found to increase both Tx and Tp, enhancing the material's resistance to crystallization. mdpi.com In contrast, some studies on zinc phosphate glasses have shown that Tg can exhibit a minimum value in a specific compositional range, a behavior linked to the coexistence of different phosphate chain lengths (Q², Q¹, and Q⁰ units). researchgate.net
The following table presents data on the thermal properties of a sodium fluorophosphate glass system with varying ZnO content.
Table 2: Impact of ZnO Content on Thermal Properties of (99-x)(40NaPO₃-10NaF-50BaF₂) - xZnO - 1ErF₃ Glass
| ZnO Content (x, mol%) | Tg (°C) | Tx (°C) | Tp (°C) | ΔT (Tx - Tg) (°C) |
|---|---|---|---|---|
| 0 | 365 | 455 | 490 | 90 |
| 1.25 | 370 | 465 | 500 | 95 |
| 2.5 | 375 | 475 | 510 | 100 |
| 5.0 | 380 | 490 | 525 | 110 |
Data illustrates the trend of increasing thermal stability with the addition of ZnO. mdpi.com
The phase evolution in this compound glasses under different thermal conditions is critical for developing glass-ceramics, where controlled crystallization leads to the formation of specific crystalline phases within the glass matrix. These phase transitions are typically induced by carefully designed heat-treatment schedules.
Studies have shown that heat-treating this compound glasses at temperatures near or above the crystallization peak (Tp) for specific durations can induce the precipitation of various crystalline phases. mdpi.com The nature of these phases depends on the parent glass composition and the thermal history (e.g., annealing temperature and time). For example, in a sodium fluorophosphate glass containing silver, heat treatment at (Tp - 40 °C) for 3 hours resulted in the formation of multiple crystal phases, including NaPO₃ and Ag(PO₃). mdpi.com
The investigation of phase transitions is not limited to crystallization from a glassy state. Some crystalline zinc-containing compounds exhibit solid-state phase transitions under varying temperature or pressure. For instance, studies on azetidinium zinc formate (B1220265) revealed structural phase transitions near 250 K and 300 K at ambient pressure, linked to the dynamics of the organic cation. nih.gov Applying external pressure can also induce phase transitions, leading to changes in symmetry and distortion of the crystal framework. nih.gov While this example is not a fluorophosphate, it demonstrates the methodologies, such as Raman and IR spectroscopy, used to probe structural changes during temperature- and pressure-induced phase transitions that are applicable to crystalline this compound compounds. nih.gov
The controlled heat treatment of glass is a common method to induce phase transitions. A typical process involves a two-step heat treatment: a nucleation step at a temperature slightly above Tg, followed by a crystal growth step at a higher temperature, often near Tp. rsc.org This allows for the formation of a transparent glass-ceramic, where the precipitated crystals can enhance the material's optical or mechanical properties. The specific crystalline phases that form are a direct result of the thermal conditions applied. rsc.orgmdpi.com
Iv. Doping Strategies and Their Impact on Zinc Fluorophosphate Materials Functionality
Rare Earth Ion Doping for Luminescent Properties
The doping of zinc fluorophosphate (B79755) glasses with trivalent rare earth (RE³⁺) ions is a well-established method for producing materials with significant luminescent properties. mrforum.com These materials are promising for a wide range of photonic applications, including solid-state lasers, optical amplifiers, sensors, and color displays. bohrium.comrgmcet.edu.in The unique 4f electronic configuration of lanthanide ions, shielded by outer 5s and 5p electrons, results in sharp and distinct emission lines, making them ideal luminescent centers. bohrium.com Fluorophosphate glasses are particularly suitable hosts due to their combination of desirable properties from both fluoride (B91410) and phosphate (B84403) glasses, such as low phonon energy, high solubility for rare earth ions, good chemical stability, and a wide transparency window. mrforum.comtandfonline.com
The luminescence of rare earth-doped zinc fluorophosphate is a direct result of electronic transitions between the 4f energy levels of the lanthanide ions. The specific wavelengths of absorption and emission are characteristic of the chosen dopant ion.
Samarium (Sm³⁺): Sm³⁺-doped this compound glasses exhibit strong luminescence in the reddish-orange region of the visible spectrum. capes.gov.br The absorption spectra show several bands corresponding to transitions from the ⁶H₅⸝₂ ground state to various excited states, with the ⁶H₅⸝₂ → ⁶P₃⸝₂ transition at around 402 nm often being the most intense. researchgate.net The emission spectrum is typically dominated by the ⁴G₅⸝₂ → ⁶H₇⸝₂ transition, making these materials suitable for visible lasers. capes.gov.br
Europium (Eu³⁺): When doped into this compound glass, Europium ions produce an intense red luminescence. researchgate.net The excitation spectra show a strong, hypersensitive band for the ⁷F₀ → ⁵L₆ transition around 393 nm, which is commonly used to excite the material. researchgate.net The resulting emission spectrum displays several peaks corresponding to the ⁵D₀ → ⁷Fⱼ (where J = 0, 1, 2, 3, 4) transitions. researchgate.net The most prominent of these is the ⁵D₀ → ⁷F₂ transition at approximately 611-614 nm, which is responsible for the characteristic red color and is valuable for red lasers and display devices. rgmcet.edu.inresearchgate.net
Neodymium (Nd³⁺): Nd³⁺ is a widely used dopant for generating near-infrared (NIR) emissions. In this compound and similar phosphate glasses, Nd³⁺ ions show multiple absorption bands corresponding to f-f transitions. bohrium.com Upon excitation, typically with an 808 nm laser diode, they exhibit intense emission bands around 890 nm (⁴F₃⸝₂ → ⁴I₉⸝₂) and 1060 nm (⁴F₃⸝₂ → ⁴I₁₁⸝₂). bohrium.com The 1060 nm emission is particularly strong and is a key wavelength for laser gain media and fiber amplifiers. bohrium.com
Terbium (Tb³⁺): Doping with Tb³⁺ ions yields characteristic green luminescence. Under UV excitation (e.g., 376 nm), the emission spectra show two main groups of transitions originating from the ⁵D₃ and ⁵D₄ excited states to the ⁷Fⱼ ground state manifold. researchgate.net The most intense emission is typically the green band centered at 546 nm, corresponding to the ⁵D₄ → ⁷F₅ transition, making these glasses candidates for green laser applications. tandfonline.comresearchgate.net
Erbium (Er³⁺): Er³⁺-doped systems are known for their emissions in both the visible (green) and infrared regions. The green emission arises from transitions from the ²H₁₁⸝₂ and ⁴S₃⸝₂ energy levels to the ⁴I₁₅⸝₂ ground state. researchgate.net These two levels are thermally coupled, a property that is exploited in temperature sensing applications. researchgate.net
Dysprosium (Dy³⁺): Dy³⁺ ions are notable for their ability to produce emissions in the blue (⁴F₉⸝₂ → ⁶H₁₅⸝₂) and yellow (⁴F₉⸝₂ → ⁶H₁₃⸝₂) regions. ijsr.netelsevier.es By carefully selecting the host matrix and dopant concentration, the ratio of yellow to blue emission can be tuned to generate white light, making Dy³⁺-doped this compound glasses promising materials for white LEDs (W-LEDs). ijsr.netelsevier.es
The Judd-Ofelt (J-O) theory is a powerful theoretical framework used to analyze and predict the radiative properties of rare earth ions in various hosts, including this compound glasses. bohrium.comcapes.gov.br By fitting the experimental absorption spectra, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be determined. elsevier.esresearchgate.net These parameters provide valuable insights into the local environment and bonding characteristics of the rare earth ions within the glass matrix. bohrium.comelsevier.es
The Ω₂ parameter is highly sensitive to the asymmetry of the local environment of the RE³⁺ ion and the covalency of the RE-O bond. bohrium.comelsevier.es An increase in Ω₂ often indicates greater asymmetry and covalency. bohrium.com
The Ω₄ and Ω₆ parameters are related to the bulk properties of the host material, such as its rigidity and viscosity. elsevier.es
Once the J-O parameters are known, they can be used to calculate crucial radiative properties for the emission transitions of the dopant ion. These properties are essential for evaluating the potential of the material for photonic devices like lasers and amplifiers. researchgate.net Calculated properties include:
Radiative Transition Probabilities (A_R): The rate at which spontaneous emission occurs from an excited state. capes.gov.brresearchgate.net
Radiative Lifetimes (τ_R): The theoretical lifetime of an excited state if radiative decay is the only de-excitation path. capes.gov.brresearchgate.net
Branching Ratios (β_R): The relative probability of a specific transition occurring from a given excited state. capes.gov.brresearchgate.net
Stimulated Emission Cross-Sections (σ_e): A measure of the likelihood of stimulated emission, which is a critical parameter for predicting the laser performance of a material. bohrium.comresearchgate.net
The table below presents a selection of Judd-Ofelt intensity parameters for various rare earth ions in this compound and similar phosphate-based glasses, as reported in the literature.
| Dopant Ion | Host Glass System | Ω₂ (× 10⁻²⁰ cm²) | Ω₄ (× 10⁻²⁰ cm²) | Ω₆ (× 10⁻²⁰ cm²) | Reference |
|---|---|---|---|---|---|
| Sm³⁺ | This compound (PKAZLFSm) | 4.50 | 4.53 | 4.10 | capes.gov.br |
| Nd³⁺ | Zinc-Phosphate | 4.86 - 5.43 | 5.15 - 5.26 | 5.95 - 6.01 | bohrium.com |
| Er³⁺ | This compound | 4.01 | 1.01 | 0.75 | researchgate.net |
| Eu³⁺ | This compound (ZFPEu) | 5.17 | 2.79 | - | researchgate.net |
| Dy³⁺ | This compound | 5.14 | 1.52 | 2.20 | elsevier.es |
While doping is essential for luminescence, increasing the concentration of rare earth ions can lead to luminescence quenching, where the emission intensity decreases beyond an optimal concentration. researchgate.net This phenomenon is primarily caused by non-radiative energy transfer processes between nearby ions. capes.gov.br
One of the main quenching mechanisms is cross-relaxation . This occurs when an excited ion transfers part of its energy to a neighboring ion in the ground state, promoting it to an intermediate level while the original ion relaxes to a lower level non-radiatively. For example, in Nd³⁺-doped glasses, the lifetime of the ⁴F₃⸝₂ level decreases with increasing Nd³⁺ concentration due to cross-relaxation processes. bohrium.com
In Sm³⁺-doped this compound glasses, the decay curves for the ⁴G₅⸝₂ level are observed to be single exponential at low concentrations but become non-exponential at higher concentrations (e.g., ≥0.5 mol%). capes.gov.br This non-exponential behavior is a hallmark of energy transfer. Analysis using the Inokuti–Hirayama model can reveal the nature of the interaction, which in the case of Sm³⁺ in this host was found to be a dipole-dipole interaction. capes.gov.br
For Tb³⁺-doped glasses, a well-known cross-relaxation channel exists between neighboring ions: (⁵D₃ → ⁵D₄) and (⁷F₆ → ⁷F₀). researchgate.net This process quenches the blue emission from the ⁵D₃ level while simultaneously populating the ⁵D₄ level, enhancing the green emission. tandfonline.com As the Tb³⁺ concentration increases, the ratio of blue-to-green emission intensity decreases, providing a clear indication of the quenching degree of the blue emission. tandfonline.comresearchgate.net
Phonon sideband (PSB) spectroscopy is a sensitive technique used to probe the local environment of dopant ions and the nature of the coupling between the electronic transitions of the dopant and the vibrational modes (phonons) of the host matrix. researchgate.netcapes.gov.br The emission or excitation spectrum of a rare earth ion can exhibit weak satellite bands, known as phonon sidebands, accompanying the main zero-phonon line. usp.br
These sidebands arise from transitions that simultaneously create or annihilate one or more phonons. The energy difference between the sideband and the zero-phonon line corresponds to the energy of the coupled vibrational modes of the host material. researchgate.net
In studies of Eu³⁺-doped this compound glasses, PSB spectra associated with the ⁷F₀ → ⁵D₂ transition have been used to determine the phonon energy of the host and the electron-phonon coupling strength. rgmcet.edu.inresearchgate.net This information is crucial because the efficiency of non-radiative relaxation processes, which compete with luminescence, is strongly dependent on the phonon energy of the host. Hosts with lower phonon energies, like fluorophosphate glasses, are generally preferred as they minimize non-radiative losses and enhance quantum efficiency. mrforum.comijsr.net
Rare earth-doped this compound glasses are excellent candidates for optical temperature sensors. researchgate.net This application relies on the temperature-dependent luminescence properties of the dopant ions, most commonly utilizing the fluorescence intensity ratio (LIR) or (FIR) technique. researchgate.netsci-hub.se The LIR method is based on measuring the ratio of emission intensities from two closely spaced, thermally coupled energy levels of a rare earth ion. mdpi.com
According to the Boltzmann distribution, the population of these levels is a function of temperature. Therefore, the ratio of their emission intensities provides a self-referencing and reliable measure of the local temperature. sci-hub.se
Er³⁺-Doped Sensors: Erbium is a popular choice for luminescence thermometry due to its thermally coupled ²H₁₁⸝₂ and ⁴S₃⸝₂ levels, which are separated by an energy gap of about 700-800 cm⁻¹. researchgate.netmdpi.com This energy gap makes Er³⁺-based thermometers highly sensitive in the physiological to moderate temperature range. mdpi.com Studies on Er³⁺-doped this compound glass have demonstrated high thermal sensitivity, revealing their potential for use as optical temperature sensors. researchgate.net
Nd³⁺-Doped Sensors: Neodymium offers the possibility of thermometry in the near-infrared (NIR) region, which is advantageous for biological applications due to the transparency of tissues in the "biological windows". sci-hub.se Thermometers can be developed using the LIR from thermally coupled levels such as (⁴F₅⸝₂ + ²H₉⸝₂) and ⁴F₃⸝₂. researchgate.net Nd³⁺-doped fluorophosphate glasses have been shown to be highly sensitive thermometers, with the ability to operate over a wide temperature range (e.g., up to 520 K) and achieve high relative sensitivities. sci-hub.se
The table below summarizes the performance of some rare earth-doped fluorophosphate glasses as luminescence thermometers.
| Dopant System | Host Glass | Thermally Coupled Levels | Max. Relative Sensitivity (S_R) | Temperature at Max. S_R | Reference |
|---|---|---|---|---|---|
| Er³⁺ (0.01 mol%) | This compound | ²H₁₁⸝₂, ⁴S₃⸝₂ | 0.0079 K⁻¹ (0.79% K⁻¹) | 630 K | researchgate.net |
| Nd³⁺ | Fluorophosphate | (⁴F₅⸝₂ + ²H₉⸝₂) / ⁴F₃⸝₂ | ~1.7% K⁻¹ | Room Temperature | sci-hub.se |
| Nd³⁺/Yb³⁺ | Fluorophosphate | Nd³⁺ / Yb³⁺ emissions | ~2% K⁻¹ | Room Temperature | sci-hub.se |
Transition Metal Ion Doping for Emerging Functionalities
Beyond rare earth ions, the incorporation of 3d transition metal (TM) ions such as iron (Fe), cobalt (Co), and copper (Cu) into zinc-based compounds, including fluorophosphates, is being explored for novel electronic and magnetic functionalities. science.govresearchgate.net The doping of TM ions into semiconductor materials like zinc oxide is a key strategy for developing dilute magnetic semiconductors (DMS), which are materials of interest for spintronic applications. science.gov
Research has demonstrated the successful synthesis of fluorophosphate-doped samples of Na₂M(SO₄)₂·2H₂O, where M can be Fe, Co, or Cu. bham.ac.uk In these systems, the introduction of the fluorophosphate group can induce structural changes, such as a transition from a monoclinic to a triclinic crystal structure, depending on the specific transition metal ion. bham.ac.uk
In phosphate glasses, transition metal ions can exist in different oxidation states and coordination environments, which are influenced by the glass composition and melting conditions. researchgate.net For instance, the redox equilibrium between different valence states (e.g., Fe²⁺/Fe³⁺) is affected by the basicity of the glass melt. researchgate.net The ability to control the valence and coordination of TM ions is crucial for tailoring the material's magnetic and optical properties. While research in TM-doped this compound is less extensive than that for rare earths, it represents a promising frontier for creating materials with applications in areas such as spintronics, sensors, and photocatalysis. science.govrsc.org
Influence on Local Coordination Environment and Electronic Structure
Local Coordination Environment: The local environment around a dopant ion, including the number of neighboring atoms, their distance, and the symmetry of their arrangement, is critical in determining the material's properties. In rare-earth (RE) doped this compound glasses, spectroscopic techniques are invaluable for probing this local structure. researchgate.netusp.br For instance, ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are considered excellent probes for investigating the local structure due to the sensitivity of their electronic transitions to the surrounding environment. tandfonline.comresearchgate.net
The luminescence spectra of these doped glasses reveal important details. Certain electronic transitions, termed "hypersensitive transitions," are particularly responsive to the local field. The relative intensity of these transitions compared to others can indicate the degree of asymmetry and the nature of the chemical bonds around the dopant ion. researchgate.nettandfonline.com In Tb³⁺-doped fluorophosphate glasses, an increase in the intensity ratio of the green emission to the blue emission (Iɢ/Iʙ) with higher Tb³⁺ concentration suggests a higher covalency of the Tb-O bond and greater asymmetry in the vicinity of the Tb³⁺ ions. tandfonline.com Similarly, for Dy³⁺-doped materials, the ratio of yellow to blue luminescence can be tuned by the dopant concentration, which reflects changes in the local coordination. researchgate.net
Electronic Structure: Doping fundamentally alters the electronic band structure of the host material. While pure this compound is an insulator, doping can introduce new energy levels within its large band gap, effectively modifying its electrical and optical properties. For example, doping can reduce the material's band gap, as seen in other related compounds. oaepublish.com First-principles calculations on other doped materials, which can serve as a model, show that doping can create impurity energy levels, modify the density of states, and in some cases, induce conductivity. researchgate.net
In vanadium-based fluorophosphate cathodes used for batteries, doping with elements like potassium (K⁺) has been shown to reduce the bandgap energy and increase electronic conductivity. oaepublish.com Similarly, aliovalent doping (substituting an ion with one of a different charge, such as Mn²⁺ for V³⁺) can lead to the coexistence of multiple valence states (e.g., V³⁺ and V⁴⁺), which improves electronic conductivity. researchgate.netresearchgate.net This modulation of the electronic structure is a key strategy for optimizing the performance of fluorophosphate-based materials in electronic and electrochemical devices.
| Dopant/Strategy | Host Material System | Observed Effect on Local Environment / Electronic Structure | Reference(s) |
| Terbium (Tb³⁺) | Strontium Fluorophosphate Glass | Increased green-to-blue emission ratio indicates higher asymmetry and covalency around the Tb³⁺ ion. | tandfonline.com |
| Europium (Eu³⁺) | This compound Glass | Luminescence properties are highly sensitive to the local structure around the Eu³⁺ ions. | researchgate.net |
| Potassium (K⁺) | Sodium Vanadium Fluorophosphate (NVPF) | Doping reduces the bandgap energy and increases electronic conductivity. | oaepublish.com |
| Manganese (Mn²⁺) | Sodium Vanadium Fluorophosphate (NVPF) | Aliovalent substitution leads to mixed valence states of vanadium, enhancing electronic conductivity. | researchgate.netresearchgate.net |
Magnetic Properties and Exchange Interactions in Doped Zinc Fluorophosphates
Undoped this compound is typically a non-magnetic material. However, introducing transition metal ions with unpaired electrons into the zinc sites can impart magnetic properties. The resulting magnetic behavior is governed by the type of dopant, its concentration, and the interactions between the magnetic ions, known as exchange interactions.
Magnetic Properties: Research on analogous systems, such as iron-doped zinc oxide (Fe-doped ZnO), provides insight into the potential magnetic behavior of doped zinc fluorophosphates. Introducing Fe into the ZnO lattice can induce a strong magnetic moment and result in ferromagnetic coupling, where the magnetic moments of neighboring dopant ions align. researchgate.netnih.govscispace.comnih.gov The origin and nature of this ferromagnetism can be complex and highly dependent on the synthesis method and dopant concentration. nih.govscispace.com In some cases, the interaction between transition metal ions can be switched from antiferromagnetic (where neighboring spins align in opposite directions) to ferromagnetic through external perturbations. researchgate.netnih.govnih.gov
Exchange Interactions: The collective magnetic properties of a doped material arise from the exchange interactions between individual magnetic dopant ions. These interactions can be ferromagnetic, favoring parallel spin alignment, or antiferromagnetic, favoring anti-parallel alignment. Several mechanisms can mediate these interactions, including superexchange, double exchange, and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction. aps.org For instance, in V-doped topological insulators, double exchange and superexchange cooperate to produce strong ferromagnetic coupling. aps.org In contrast, for Fe-doping in the same systems, a strong antiferromagnetic coupling from double exchange can dominate. aps.org
The strength of these interactions depends on the distance between the dopant ions. In some oxide systems, it has been possible to precisely measure the exchange interaction constants (J) for different neighboring pairs. A negative J value typically signifies an antiferromagnetic interaction. While direct measurements on this compound are not widely reported, studies on similar structures provide a framework for understanding these phenomena.
| Dopant System | Key Findings on Magnetic Interactions | Interaction Type | Reference(s) |
| Fe-doped ZnO | Can induce ferromagnetic coupling. The exchange interaction may be switchable from antiferromagnetic to ferromagnetic. | Ferromagnetic / Antiferromagnetic | researchgate.netnih.govnih.gov |
| V-doped Topological Insulators | Double exchange and superexchange mechanisms cooperate to create strong ferromagnetic coupling. | Ferromagnetic | aps.org |
| Fe-doped Topological Insulators | Strong antiferromagnetic coupling is observed, primarily due to the double exchange mechanism. | Antiferromagnetic | aps.org |
| Co-doped ZnO | Paired cobalt cations tend to align antiferromagnetically in the absence of other influences. | Antiferromagnetic | berkeley.edu |
Redox Activity and Valence State Modulation in Active Materials
In the context of energy storage, particularly for sodium-ion batteries, fluorophosphate compounds containing redox-active transition metals like vanadium are highly promising cathode materials. oaepublish.com Doping is a critical strategy to manipulate the redox behavior, enhance electrochemical performance, and improve the stability of these materials. oaepublish.com
The functionality of these cathodes relies on the reversible change in the oxidation state (valence state) of the transition metal ion during the charging and discharging of the battery. For example, in Sodium Vanadium Fluorophosphate, Na₃V₂(PO₄)₂F₃ (NVPF), the electrochemical activity typically involves the V³⁺/V⁴⁺ redox couple. acs.org However, the full theoretical capacity of the material is often not realized because a third sodium ion remains electrochemically inactive within the typical operating voltage window. acs.org
Doping strategies can activate additional redox transitions. A notable example is the doping of NVPF with low-valence ions such as Magnesium (Mg²⁺). acs.org This substitution accomplishes several key objectives:
Activation of Higher Redox Couples : Mg²⁺ doping enables the activation of the V⁴⁺/V⁵⁺ redox transition at a higher voltage. acs.org This allows for the extraction and re-insertion of the previously inactive third sodium ion, significantly boosting the material's specific capacity. acs.org
Structural Stabilization : The introduction of dopants can stabilize the crystal lattice. acs.org During the extraction of three Na⁺ ions, the undoped NVPF structure can become unstable, leading to irreversible phase transitions and capacity fade. acs.org The presence of Mg²⁺ and a residual amount of Na⁺ in the structure act as pillars, suppressing this degradation and improving cycling stability. acs.org
Enhanced Kinetics : Doping can improve the material's intrinsic electronic conductivity and the diffusion rate of sodium ions. researchgate.netresearchgate.net Introducing dopants like Ti⁴⁺ into Fe-Mn based pyrophosphates has been shown to enhance the covalency of the transition metal-oxygen bonds, which in turn improves intrinsic conductivity and the reversibility of the redox reactions. acs.org Similarly, doping NVPF with chlorine has been found to revise the redox behavior of vanadium and lower the charge transfer resistance. researchgate.net
These modifications highlight how doping can directly modulate the valence states of active elements to unlock higher energy densities and create more robust and efficient battery materials. oaepublish.comarxiv.org
| Doping Strategy | Host Material | Impact on Redox Activity and Valence State | Reference(s) |
| Magnesium (Mg²⁺) Doping | Sodium Vanadium Fluorophosphate (NVPF) | Activates the V⁴⁺/V⁵⁺ redox couple, enabling the reversible extraction of a third Na⁺ ion and increasing specific capacity. Stabilizes the crystal structure. | acs.org |
| Titanium (Ti⁴⁺) Doping | Sodium Manganese Iron Pyrophosphate | Enhances the covalency of Fe/Mn-O bonds, improving the activity and reversibility of the cationic redox reactions and boosting intrinsic conductivity. | acs.org |
| Manganese (Mn²⁺) Doping | Sodium Vanadium Fluorophosphate (NVPF) | Aliovalent doping introduces mixed V³⁺/V⁴⁺ states, improving electronic conductivity and structural stability. | researchgate.netresearchgate.net |
| Chlorine (Cl⁻) Doping | Sodium Vanadium Fluorophosphate (NVPO₂F) | Modifies the electronic structure around vanadium, revising its redox behavior and increasing Na⁺ diffusion rates. | researchgate.net |
V. Theoretical and Computational Investigations of Zinc Fluorophosphates
Electronic Structure Calculations (e.g., Density Functional Theory) for Bonding and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to understand the chemical bonding, electronic properties, and energetics of zinc fluorophosphate (B79755) compounds.
DFT calculations can determine the distribution of electron density, which reveals the nature of the chemical bonds within the material. For instance, in fluorophosphate compounds, the interactions between structural elements, such as the layers and chains formed by cations and anions, can be analyzed. mdpi.com Studies on related fluorocarbonates have shown that the inclusion of van der Waals interactions in DFT calculations is crucial for accurately predicting the crystal structure parameters. mdpi.com The analysis of total and partial density of states provides information about the contribution of different atomic orbitals (e.g., from zinc, phosphorus, oxygen, and fluorine) to the valence and conduction bands, which is fundamental to understanding the material's electronic and optical properties.
Energetics, including the calculation of formation energies and reaction energies, are key outputs of DFT calculations. These calculations can predict the thermodynamic stability of different zinc fluorophosphate phases and compositions. For example, DFT has been used to calculate the extraction energy of cations from their sites, providing insights into ionic conductivity. d-nb.info In the context of battery materials, DFT is used to calculate the intercalation voltage and the energy above the hull, which are critical parameters for assessing a material's potential as a cathode. arxiv.org For example, calculations on CoPO₄F showed a theoretical Zn intercalation voltage of 2.19 V vs Zn/Zn²⁺. arxiv.org
Table 1: Representative Data from DFT Calculations on Related Phosphate (B84403) and Fluoride (B91410) Materials
| Compound | Calculated Property | Value | Reference |
|---|---|---|---|
| CoPO₄F | Intercalation Voltage (vs Zn/Zn²⁺) | 2.19 V | arxiv.org |
| CoPO₄F | Volume Change upon Zn Intercalation | 6% | arxiv.org |
| CoPO₄F | Energy Above Hull (Intercalated) | 100 meV/atom | arxiv.org |
| KCaCO₃F | Calculated Volume (PBE + D3) | 100.794 ų | mdpi.com |
This table presents illustrative data from computational studies on materials related to zinc fluorophosphates to demonstrate the types of parameters derived from DFT calculations.
Molecular Dynamics Simulations for Atomic-Scale Dynamics and Transport
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the time evolution of the system, including atomic-scale dynamics and transport phenomena.
In the study of this compound glasses and crystalline structures, MD simulations can elucidate the local structure, coordination environments, and the dynamics of ion transport. ucl.ac.uk For instance, MD simulations have been used to study binary zinc phosphate glasses, revealing the presence of chain and ring structures. ucl.ac.uk The development of accurate interatomic potentials, such as the ReaxFF potential, is crucial for the success of these simulations, enabling the modeling of complex processes like the interaction of the glass surface with water molecules. researchgate.net
MD simulations are particularly valuable for understanding the behavior of zinc-containing biological systems, and the methods developed in that field, such as the use of cationic dummy atoms to correctly model zinc coordination, can be applied to materials science problems. nih.govnih.gov These advanced simulation techniques can help maintain the correct coordination geometry of zinc ions, which is often flexible, ranging from four-coordinate tetrahedral to six-coordinate octahedral complexes. frontiersin.org Neural network potentials are an emerging approach that combines the accuracy of quantum mechanics with the efficiency of classical force fields, allowing for more accurate and longer-timescale MD simulations of zinc-containing systems. frontiersin.org
Computational Modeling of Ion Intercalation Mechanisms in Framework Structures
Computational modeling, particularly using DFT, is a cornerstone for investigating ion intercalation in the framework structures of materials like zinc fluorophosphates, which are of interest for applications such as zinc-ion batteries. These models help to identify potential intercalation sites, calculate the energy barriers for ion diffusion, and predict the electrochemical properties of the material.
High-throughput computational screening, which involves systematically evaluating a large number of candidate materials, has become a powerful strategy for discovering new cathode materials. arxiv.org This process often involves several tiers of calculations. Initially, potential host structures are identified. Then, an insertion algorithm based on DFT-calculated electronic charge densities is used to determine viable intercalation sites for Zn²⁺ ions. arxiv.org The stability of the intercalated structure and the associated volume change are key screening criteria. arxiv.org
Predictive Simulations of Spectroscopic Features and Optical Responses
Computational methods can predict various spectroscopic features and optical properties of this compound materials, providing a powerful complement to experimental characterization.
For doped this compound glasses, the Judd-Ofelt theory is often used in conjunction with experimental data to predict transition probabilities, branching ratios, and radiative lifetimes of excited states of dopant ions like Er³⁺ or Sm³⁺. researchgate.netresearchgate.net These calculations are crucial for evaluating the potential of these materials for applications in lasers and optical temperature sensors. researchgate.netresearchgate.net For instance, in Er³⁺-doped this compound glasses, the thermal sensitivity for temperature sensing was calculated using Judd-Ofelt theory and found to be in close agreement with experimental results. researchgate.net
First-principles calculations based on DFT can also predict spectroscopic properties. For example, DFT can be used to calculate the vibrational modes of a crystal, which correspond to the peaks observed in infrared and Raman spectra. mdpi.com Furthermore, theoretical methods can predict NMR chemical shifts, which is particularly useful for identifying different local environments of atoms, such as fluorine, in complex crystal structures. acs.org The calculation of the electronic band structure and density of states can be correlated with optical absorption spectra and help in understanding the origin of the optical band gap. researchgate.net
Table 2: Predicted Spectroscopic Parameters for Doped Fluorophosphate and Related Glasses
| Glass System | Dopant | Calculated Parameter | Predicted Value | Reference |
|---|---|---|---|---|
| This compound | Er³⁺ | Thermal Sensitivity (Theoretical) | Close to 79 x 10⁻⁴ K⁻¹ | researchgate.net |
| Lead Alumino-Borate | Sm³⁺ | Judd-Ofelt Parameter (Ω₂) | Highest for ZnO-containing glass | x-mol.net |
| Fluorotellurite | Eu³⁺ | Stimulated Emission Cross-section (σe) | 22.10 x 10⁻²² cm² | researchgate.net |
This table showcases examples of how theoretical models are used to predict spectroscopic and radiative properties in doped glass systems, including fluorophosphates.
Phase Stability and Configurational Energy Landscape Analysis
Understanding the phase stability of zinc fluorophosphates is critical for their synthesis and application. Computational techniques are used to explore the configurational energy landscape, which describes the energy of the system as a function of its atomic arrangement. This analysis helps to identify the most stable crystal structures (polymorphs) and predict possible phase transitions under different conditions of temperature and pressure.
First-principles calculations are employed to determine the thermodynamic stability of different phases. nih.gov By comparing the total energies of various known and hypothetical crystal structures, researchers can construct a phase diagram. For instance, in a study of NaₓV₂(PO₄)₂F₃, DFT calculations showed that the end-member compositions (x=1 and x=3) were stable against competing phases, which is a desirable trait for a rechargeable battery material. acs.org The intermediate phase (x=2) was found to be only slightly unstable, with a small driving force for decomposition (3 meV/atom), explaining its observed high cycle life. acs.org
These computational analyses are not limited to the material itself but can also include its interactions with other substances. For example, the stability of fluorophosphate materials in aqueous environments can be assessed, which is crucial for applications in aqueous zinc-ion batteries. arxiv.org By calculating the energy above the convex hull, a measure of thermodynamic instability, researchers can screen for materials that are likely to be stable during electrochemical cycling. arxiv.org
Vi. Functional Applications of Zinc Fluorophosphate Based Materials
Optical and Photonic Technologies
The distinct optical properties of zinc fluorophosphate (B79755) glasses, including a wide transparency window and a low nonlinear refractive index, underpin their application in various photonic devices. By acting as a robust host matrix for optically active dopant ions, these materials can be tailored for specific functions, from generating laser light to emitting brilliant colors for next-generation displays.
Zinc fluorophosphate glasses are exceptional host materials for rare-earth ions (RE³⁺) used in the development of solid-state lasers and optical amplifiers. Their low maximum phonon energy (~1100 cm⁻¹) reduces the probability of non-radiative decay, leading to higher quantum efficiencies from the excited states of dopant ions. This property, combined with their ability to dissolve high concentrations of RE³⁺ ions without significant luminescence quenching, allows for the fabrication of compact and high-gain devices. researchgate.net
Research has extensively focused on doping these glasses with ions such as Erbium (Er³⁺), Terbium (Tb³⁺), and Samarium (Sm³⁺) to achieve emission at various wavelengths. Er³⁺-doped this compound glasses are particularly noteworthy for their strong fluorescence at 1.53 µm, a critical wavelength for telecommunications. researchgate.net Studies have shown that the stimulated emission cross-section and gain bandwidth of the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition in Er³⁺ can be optimized by adjusting the glass composition, making these materials suitable for broadband optical amplifiers. researchgate.net Similarly, Tb³⁺-doped systems are investigated for green solid-state lasers due to their intense emission around 546 nm. researchgate.net The spectroscopic properties of these materials are crucial for predicting their performance as gain media.
| Dopant Ion | Host Glass System | Key Transition | Emission Wavelength (nm) | Stimulated Emission Cross-section (σ_em) (x 10⁻²¹ cm²) | Measured Lifetime (ms) | Application |
|---|---|---|---|---|---|---|
| Er³⁺ | This compound | ⁴I₁₃/₂ → ⁴I₁₅/₂ | 1530 | ~7.5 | 1.42 - 7.17 | Optical Amplifiers, IR Lasers researchgate.net |
| Tb³⁺ | This compound | ⁵D₄ → ⁷F₅ | 546 | 3.1 | 2.94 | Green Lasers researchgate.netpageplace.de |
| Sm³⁺ | This compound | ⁴G₅/₂ → ⁶H₇/₂ | 598 | Not Reported | Not Reported | Visible Lasers, Color Displays rsc.org |
| Er³⁺/Yb³⁺ | Fluorophosphate | Er³⁺: ⁴I₁₁/₂ → ⁴I₁₃/₂ | ~2700 | Not Reported | Not Reported | Mid-Infrared Lasers optica.org |
The excellent luminescence properties of RE³⁺-doped this compound glasses make them highly suitable for use as advanced phosphors in solid-state lighting and display technologies. These glass-based phosphors offer significant advantages over conventional organic polymer-based phosphors, including superior thermal stability, higher chemical durability, and longer operational lifetimes. pitt.edu This makes them ideal for high-power white light-emitting diode (WLED) applications, where heat management is critical. pitt.edu
By doping the this compound glass matrix with a combination of different RE³⁺ ions, the emitted color can be precisely tuned. For instance, co-doping with ions that emit in the blue, green, and red regions of the spectrum allows for the generation of high-quality white light when excited by a near-UV or blue LED chip. tci-thaijo.org Research has demonstrated that Dy³⁺-doped phosphate glasses can produce white light through a combination of blue (483 nm) and yellow (575 nm) emissions. tci-thaijo.org The "Phosphor-in-Glass" (PiG) approach, where phosphor crystals are sintered within a glass matrix, leverages the robustness of materials like this compound to create next-generation lighting solutions. rsc.org
| Dopant(s) | Host Glass System | Excitation Wavelength (nm) | Prominent Emission Color(s) | CIE Chromaticity Coordinates (x, y) | Application |
|---|---|---|---|---|---|
| Tb³⁺ | This compound | 376 | Green | Not Reported | Green Phosphor for Displays researchgate.net |
| Sm³⁺ | This compound | 402 | Reddish-Orange | Not Reported | Red Phosphor for WLEDs rsc.org |
| Dy³⁺/Tm³⁺ | Zinc-Aluminum Phosphate | ~350 - 450 | White | (~0.31, ~0.33) | WLEDs tci-thaijo.org |
| Sn²⁺/Zn²⁺ | Tin-Zinc Chlorophosphate | 365 | White | (0.31, 0.36) | Phosphor for UV-LEDs mdpi.com |
This compound glasses are promising materials for the fabrication of specialty optical fibers, particularly for applications beyond the capabilities of standard silica-based fibers. Their good thermal stability (a large difference between the glass transition temperature, Tg, and the crystallization onset temperature, Tx) allows them to be drawn into continuous, crystal-free optical fibers. optica.orgresearchgate.net
The primary advantage of using a this compound host is the ability to incorporate very high concentrations of RE³⁺ ions, which is essential for creating high-gain fiber lasers and amplifiers. optica.org This is particularly relevant for generating laser emission in the mid-infrared (2-3 µm) region, where silica (B1680970) glass has high absorption losses. researching.cn RE³⁺-doped fluorophosphate glass fibers are being actively developed for these applications. researching.cn The fabrication process typically involves the rod-in-tube technique or the molten core drawing method, where a core glass rod made of doped this compound is inserted into a cladding glass tube with a lower refractive index and drawn into a fiber at high temperatures. optica.org These fibers exhibit enhanced performance for high-power laser applications due to the superior spectroscopic properties of the RE³⁺ ions within the fluorophosphate matrix.
The luminescence of rare-earth ions doped into a this compound glass matrix can be sensitive to the local environment, a property that can be exploited for sensing applications. The intensity, lifetime, and spectral shape of the luminescence can change in response to external stimuli such as temperature and ionizing radiation.
One of the most developed applications in this area is optical temperature sensing. In Er³⁺-doped this compound glass, the green upconversion luminescence bands originating from the thermally coupled ²H₁₁/₂ and ⁴S₃/₂ energy levels exhibit a temperature-dependent fluorescence intensity ratio (FIR). This relationship allows for precise, non-contact temperature measurements with high sensitivity, making these materials suitable for use in harsh or electromagnetically noisy environments.
Another significant application is in radiation dosimetry. When this compound glasses doped with elements like Europium (Eu³⁺) or Terbium (Tb³⁺) are exposed to gamma rays or other forms of ionizing radiation, defects are created within the glass structure. mdpi.comresearchgate.net These defects can interact with the dopant ions, altering their luminescence properties in a predictable and measurable way that correlates with the absorbed radiation dose. mdpi.comresearchgate.net This makes them effective materials for passive radiation detectors and dosimeters.
| Sensing Application | Host Material | Dopant | Sensing Principle | Detected Analyte/Stimulus |
|---|---|---|---|---|
| Optical Thermometry | This compound glass | Er³⁺ | Fluorescence Intensity Ratio (FIR) of upconversion luminescence | Temperature |
| Radiation Dosimetry | Zinc-Lead-Phosphate glass | Eu³⁺ | Changes in luminescence due to radiation-induced defects | Gamma Radiation mdpi.comresearchgate.net |
| Radiation Shielding | Copper Zinc Phosphate glass | BaO, Cu₂O | Measurement of mass attenuation coefficient | Gamma Rays, Neutrons tci-thaijo.org |
Electrochemical Energy Storage Systems
Beyond optics, the structural versatility of fluorophosphate compounds allows for their application in electrochemical energy storage, addressing the growing demand for safe and cost-effective battery technologies.
Fluorophosphate compounds have been identified as promising cathode materials for aqueous zinc-ion batteries (AZIBs). AZIBs are considered a compelling alternative to lithium-ion batteries for large-scale energy storage due to their inherent safety (using non-flammable aqueous electrolytes), low cost, and the natural abundance of zinc. The development of high-performance cathode materials is a key challenge in this field.
Polyanionic compounds like fluorophosphates offer a stable structural framework for the reversible insertion and extraction of Zn²⁺ ions. The strong inductive effect of the electronegative fluorine atoms within the crystal lattice can increase the redox potential of the transition metal center (e.g., Fe²⁺/Fe³⁺, V³⁺/V⁴⁺), leading to a higher operating voltage for the battery. For example, the iron-based fluorophosphate Na₂FePO₄F has been demonstrated as a cathode material that can reversibly intercalate zinc ions, delivering a capacity of approximately 80 mAh g⁻¹. optica.org Other materials, such as Na₃V₂(PO₄)₂F₃, have also shown significant potential in both aqueous and non-aqueous zinc-ion systems. Research focuses on optimizing the composition and morphology of these materials to improve their capacity, cycling stability, and rate capability.
| Cathode Material | Electrolyte | Average Voltage (V vs. Zn/Zn²⁺) | Reversible Capacity (mAh g⁻¹) | Key Findings |
|---|---|---|---|---|
| Na₂FePO₄F | Aqueous | ~1.0 | ~80 | Demonstrates reversible Zn²⁺ intercalation with a solid-solution redox mechanism. optica.org |
| Na₃V₂(PO₄)₂F₃ | Aqueous | ~1.6 | ~100 | High operating voltage and energy density. |
| Na₃V₂(PO₄)₃ | Aqueous (Zn(NO₃)₂) | Not specified | >50 | NASICON-type structure with good capacity retention. |
Cathode Materials for Aqueous Zinc-Ion Batteries
Catalytic and Adsorption Materials
The porous nature of certain inorganic frameworks allows them to be used as catalysts, providing active sites for chemical reactions.
Open-framework materials, such as certain metal phosphates and metal-organic frameworks (MOFs), are of significant interest for applications in heterogeneous catalysis due to their high surface areas and well-defined porous structures. researchgate.netresearchgate.net While the synthesis of open-framework zinc phosphates has been reported, with their potential catalytic applications noted, specific research detailing the use of open-framework zinc fluorophosphates as heterogeneous catalysts is not widely present in the current literature. researchgate.net
However, the principles of catalysis in related porous zinc compounds can provide insight into the potential of zinc fluorophosphates. For instance, microporous zincophosphates have been tested as solid base catalysts for Knoevenagel condensation reactions. researchgate.net Similarly, various zinc-based MOFs and coordination polymers have been shown to act as efficient heterogeneous catalysts for reactions like the Henry reaction and transesterification, where the zinc centers act as Lewis acidic sites. researchgate.netnih.gov The catalytic activity in these materials often stems from coordinatively unsaturated metal sites, which can be present on the crystal surface or within the pores. researchgate.netnih.gov Given these precedents, it is plausible that open-framework zinc fluorophosphates, if synthesized, could exhibit interesting catalytic properties, though this remains an area for future exploration.
Ion-Exchange Capacity in Porous Frameworks for Separation Processes
Porous materials based on zinc and aluminum with intercalated fluorophosphate ions have been synthesized and studied for their ion-exchange properties. While not a pure porous this compound framework, these composite materials, specifically zinc-aluminium layered double hydroxides (LDHs) with fluorophosphate (PO3F²⁻) anions in the interlayer space, offer valuable insights into the potential for ion exchange. ias.ac.inias.ac.in
The intercalation of fluorophosphate ions into the LDH structure is typically achieved through ion exchange, starting with a precursor material containing more mobile anions like chloride or nitrate (B79036). ias.ac.inias.ac.in The process involves preparing a zinc-aluminium LDH and then exposing it to a solution containing fluorophosphate ions. The efficiency of this exchange is influenced by several factors, including the pH of the solution, the concentration of the fluorophosphate ions, and the duration of the exchange process (aging time). ias.ac.inias.ac.in
Key Research Findings:
Optimal Conditions for Intercalation: Research has shown that to achieve a well-defined crystalline material with a high degree of fluorophosphate intercalation, specific conditions are necessary. For instance, using a zinc-aluminium-chloride precursor, the exchange is optimized at room temperature in a 0.03 M fluorophosphate solution at a pH of 7, with an aging time of at least 42 hours. ias.ac.in When starting with a nitrate precursor, a 0.1 M fluorophosphate solution at pH 9 with an aging time of at least 20 hours yielded the best results. ias.ac.in
Structural Changes upon Ion Exchange: X-ray diffraction (XRD) analysis confirms the preservation of the layered hydrotalcite-like structure after the intercalation of fluorophosphate ions. However, a noticeable increase in the interlayer spacing occurs, which is a direct consequence of the larger size of the fluorophosphate ions compared to the original chloride or nitrate ions. ias.ac.inias.ac.in This expansion of the interlayer distance is a key indicator of successful ion exchange.
Morphological Characteristics: Scanning electron microscopy (SEM) reveals that the crystal morphology, which typically consists of superimposed leaflets, is largely maintained after the ion exchange process. The particle sizes are in the micrometer range, for example, around 4 μm for the fluorophosphate-intercalated material. ias.ac.in
Mechanism of Intercalation: The primary mechanism is the exchange of interlayer anions. The process is driven by the affinity of the LDH framework for the fluorophosphate anions. Infrared spectroscopy and thermogravimetric analyses further confirm the successful incorporation of the fluorophosphate ions into the LDH structure. ias.ac.in
While these findings pertain to zinc-aluminium fluorophosphate LDHs, they underscore the potential of materials containing zinc and fluorophosphate to participate in ion-exchange processes. The development of true porous this compound frameworks could open up new avenues for selective separation technologies, leveraging the specific chemical interactions of the fluorophosphate group.
Functional Thin Films and Protective Coatings
The application of this compound in the form of thin films and protective coatings is an emerging area of materials science. While extensive research has been conducted on zinc phosphate coatings for corrosion resistance, the introduction of fluorine into the phosphate matrix can impart unique properties, leading to the development of specialized functional materials. esaar.comfinishingandcoating.comesaar.comnih.gov These are often in the form of glass or glass-ceramic coatings.
Research into zinc-added fluorophosphate glasses has highlighted their potential for various applications, including biomedical uses and protective layers. researchgate.net The properties of these glass coatings can be tailored by adjusting the concentration of zinc oxide and other components.
Detailed Research Findings:
Biocompatibility and Degradation: In the context of biomedical applications, the addition of zinc oxide to fluorophosphate glasses has been studied. An evaluation of fluorophosphate glasses with varying ZnO content (from 0 to 8 mol%) showed that a 2 mol% addition of ZnO resulted in superior antioxidant activity compared to zinc-free glass. This optimized composition also exhibited distinct antibacterial properties against a range of bacterial strains. researchgate.net The degradation of these glasses in simulated body fluid is a critical factor, with studies indicating that the material can support the formation of an apatite-like layer, which is crucial for bonding with bone tissue. researchgate.net
Mechanical and Structural Properties: The incorporation of ZnO influences the mechanical and structural integrity of fluorophosphate glasses. Variations in ZnO concentration have been shown to affect the material's properties, with lower concentrations sometimes yielding more favorable results for specific biological applications. researchgate.net
Corrosion Resistance: Although specific data on the corrosion resistance of pure this compound coatings is limited, the well-established anti-corrosive properties of zinc phosphate coatings provide a foundation for understanding the potential benefits. Zinc phosphate coatings protect metal surfaces by forming a passivation layer that inhibits the corrosion process. esaar.comesaar.comnih.gov The inclusion of fluoride (B91410) could potentially enhance this protective barrier, possibly by improving the coating's adhesion and stability in corrosive environments.
Deposition Techniques: For related materials like zinc fluoride, thin films have been fabricated using vacuum deposition techniques such as electron-beam evaporation. The properties of these films, including their crystallinity and optical transparency, are highly dependent on the deposition conditions, such as substrate temperature. researchgate.net It is plausible that similar techniques could be adapted for the deposition of this compound thin films.
The table below summarizes the findings related to the evaluation of ZnO-added fluorophosphate glasses for biomedical applications.
| ZnO Concentration (mol%) | Key Findings | Reference |
| 0 | Control sample, baseline for comparison. | researchgate.net |
| 1-8 | Varied concentrations to study effects on properties. | researchgate.net |
| 2 | Demonstrated superior antioxidant activity and distinct antibacterial properties against various bacterial strains. | researchgate.net |
Vii. Future Research Directions and Emerging Trends
Innovations in Synthesis Methodologies for Novel Zinc Fluorophosphate (B79755) Architectures
The synthesis of zinc fluorophosphate materials is moving beyond traditional methods, with a focus on creating novel and complex structures. Hydrothermal and solvothermal techniques are being employed to produce three-dimensional open-framework zinc phosphates. psu.eduacs.orgmst.eduacademie-sciences.fr These methods, which involve heating reactants in a sealed vessel with a solvent, allow for the formation of unique crystalline structures with pores and channels. psu.edumst.edu For instance, the use of organic templating agents, such as amines, can direct the formation of specific architectures. psu.eduacs.orgacademie-sciences.fr Researchers have successfully synthesized a three-dimensional this compound, Zn2(4,4'-bipy)(PO3F)2, using a hydro(solvo)thermal method with 4,4'-bipyridine (B149096) as a templating agent. psu.eduox.ac.uk
Another area of innovation is the synthesis of nanostructured materials. For example, a new nanostructured material has been created by incorporating fluorophosphate into a zinc-aluminium layered double hydroxide (B78521) through ion exchange. ias.ac.in These advancements in synthesis are crucial for developing materials with tailored properties for specific applications. The ability to create open-framework structures is particularly important for catalysis, ion-exchange, and adsorbent applications. psu.edu
Exploration of Advanced Doping Elements and Multi-Component Co-Doping Strategies
Doping this compound glasses with various elements, particularly rare-earth ions, is a key strategy for tailoring their optical and luminescent properties. researchgate.netresearchgate.netmrforum.comcapes.gov.brpageplace.denih.gov Lanthanide-doped this compound glasses are being extensively studied for their potential in applications such as lasers, optical displays, and white light-emitting diodes (W-LEDs). researchgate.netresearchgate.netmrforum.comnih.govrgmcet.edu.inrgmcet.edu.in
Researchers have investigated the effects of doping with a variety of lanthanide ions, including:
Europium (Eu³⁺): Produces an intense red luminescence, making it suitable for red lasers and optical displays. researchgate.netrgmcet.edu.inrgmcet.edu.in
Terbium (Tb³⁺): Exhibits strong green emission, showing promise for green laser applications. researchgate.nettandfonline.com
Dysprosium (Dy³⁺): Can emit bright white light, making it a candidate for W-LEDs. nih.gov
Samarium (Sm³⁺): Shows potential for the development of visible lasers in the reddish-orange spectral region. capes.gov.br
Neodymium (Nd³⁺): Offers lasing emissions in the near-infrared region. bohrium.com
Multi-component co-doping is also an emerging trend, where two or more lanthanide ions are introduced into the glass matrix. mrforum.compageplace.de This approach allows for the generation of tunable colors and white light, further expanding the application possibilities of these materials. mrforum.compageplace.de The choice of dopant and co-dopants, along with their concentrations, allows for precise control over the emission spectra of the this compound glass.
Application of In Situ and Operando Characterization Techniques for Real-Time Process Monitoring
To gain a deeper understanding of the synthesis and operational mechanisms of this compound materials, researchers are increasingly turning to in situ and operando characterization techniques. These methods allow for the real-time monitoring of materials during their formation or while they are functioning in a device. kit.edunih.govacs.orgfrontiersin.org
For instance, in the context of battery research, in situ X-ray diffraction (XRD) can be used to track the structural changes in a this compound electrode during charging and discharging cycles. kit.edufrontiersin.org This provides valuable insights into the reaction mechanisms and potential degradation pathways. kit.edu Similarly, in situ monitoring of the sol-gel synthesis process can reveal the formation of intermediate species and help to optimize reaction conditions. acs.org The development of specialized equipment, such as in situ coin cells for battery testing, is facilitating these advanced characterization studies. frontiersin.org The ability to observe these processes as they happen is crucial for designing more efficient and durable materials. nih.govacs.org
Integration of Machine Learning and Artificial Intelligence in Materials Design and Discovery
The discovery and design of new materials is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). researchfeatures.comoaepublish.comphysicsworld.comacs.orgresearchgate.netacs.orgresearchgate.netnih.gov These powerful computational tools can accelerate the identification of promising new compounds by screening vast materials databases and predicting their properties. researchfeatures.comphysicsworld.com
In the field of inorganic phosphors, including zinc fluorophosphates, ML algorithms are being used to predict key properties such as:
Luminescence intensity oaepublish.com
Thermal stability oaepublish.comphysicsworld.com
Quantum efficiency oaepublish.comphysicsworld.com
Emission wavelength oaepublish.com
By training models on existing experimental and computational data, researchers can quickly identify candidate materials with desired characteristics, significantly reducing the time and cost associated with traditional trial-and-error approaches. researchfeatures.comphysicsworld.com For example, a machine learning model was developed to predict the Debye temperature of a compound, which is an indicator of its quantum yield. physicsworld.com This data-driven approach is not only speeding up the discovery of new materials but also enabling the exploration of complex chemical spaces that might otherwise be overlooked. researchfeatures.comnih.gov
Development of Multi-functional this compound Composites and Hybrid Materials
The versatility of this compound is being further enhanced through the development of composites and hybrid materials. ias.ac.inresearchgate.netgoogle.comaip.org By combining this compound with other materials, such as polymers or other inorganic compounds, it is possible to create new materials with a unique combination of properties.
One area of interest is the creation of hybrid materials for dental and biomedical applications. For example, a composite of glass-ionomer cement and zinc phosphate (B84403) has been developed for use as a dental restorative material. google.com This hybrid material exhibits enhanced fluoride (B91410) release and biocompatibility compared to conventional glass ionomers. google.com
Q & A
Q. What are the key challenges in synthesizing phase-pure zinc fluorophosphate, and how can experimental conditions be optimized to address them?
Synthesizing phase-pure this compound is complicated by competing phase formations (e.g., LiSICON or OLIVINE phases) under poorly controlled conditions . To mitigate this:
- Method Selection : Use sol-gel methods over solid-state reactions for better homogeneity, as the latter often requires high temperatures that promote decomposition .
- Parameter Control : Maintain strict control over annealing temperature (typically 400–600°C) and inert atmospheres (e.g., argon) to suppress oxidation or phase segregation .
- Characterization : Employ X-ray diffraction (XRD) and transmission electron microscopy (TEM) to verify phase purity post-synthesis .
Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound glasses?
The structure-property relationship in this compound glasses is best probed using:
- Raman Spectroscopy : Identifies phosphate network connectivity (Q⁴/Q³ ratios) and fluorine bonding states .
- Nuclear Magnetic Resonance (NMR) : Resolves local coordination environments of P and F atoms, critical for understanding F/O ratio effects on glass stability .
- UV-Vis-NIR Spectroscopy : Quantifies optical bandgap shifts caused by rare-earth dopants (e.g., Dy³⁺ or Sm³⁺) .
Q. How can researchers design this compound glasses for specific luminescent applications (e.g., green/red emission)?
- Dopant Selection : Dy³⁺ induces green emission (~575 nm) via ⁴F₉/₂ → ⁶H₁₃/₂ transitions, while Sm³⁺ produces orange-red emission (~650 nm) through ⁴G₅/₂ → ⁶H₉/₂ transitions .
- Host Optimization : Adjust the F/O ratio (1:1 to 7:1) to tailor phonon energy and reduce non-radiative losses, enhancing emission efficiency .
- Co-Doping : Introduce energy-transfer pairs (e.g., Tb³⁺ → Eu³⁺) to broaden emission spectra or improve quantum yield .
Advanced Research Questions
Q. How can contradictions in reported luminescence efficiencies of rare-earth-doped this compound glasses be resolved?
Discrepancies often arise from variations in synthesis protocols or characterization methods. To address this:
- Standardized Synthesis : Replicate experiments using identical precursors, annealing conditions, and doping concentrations (e.g., 0.5–2.0 mol% Dy³⁺) .
- Lifetime Analysis : Compare radiative lifetimes (τ) and quantum efficiencies (η) across studies to isolate quenching effects caused by impurities or clustering .
- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility, particularly for high-efficiency claims (>60% quantum yield) .
Q. What advanced methodologies are recommended for studying energy-transfer mechanisms in co-doped this compound systems?
- Time-Resolved Spectroscopy : Measure decay kinetics of donor ions (e.g., Tb³⁺) to quantify energy-transfer rates to acceptors (e.g., Eu³⁺) .
- Dexter-Rehm Theory : Model dipole-dipole interactions to distinguish between radiative and non-radiative energy transfer .
- Concentration Quenching Thresholds : Systematically vary dopant concentrations (e.g., 0.1–5.0 mol%) to identify critical distances for energy migration .
Q. How does the F/O ratio influence the thermal stability and optical performance of this compound glasses?
- Thermal Stability : Higher F/O ratios (>5:1) reduce glass transition temperatures (Tg) by weakening P–O–P linkages, as shown by differential scanning calorimetry (DSC) .
- Optical Bandgap : Increased fluorine content lowers optical bandgap energy (Eg) due to enhanced polarizability, validated via Tauc plots from UV-Vis data .
- Correlation Strategy : Plot F/O ratios against Tg and Eg to derive predictive models for custom glass formulations .
Q. What experimental approaches can elucidate anti-Stokes photoluminescence in this compound-based nanocomposites?
- Phonon-Assisted Upconversion : Use sub-bandgap excitation (e.g., 800 nm laser) to probe multi-phonon processes in Dy³⁺-doped systems .
- Temperature-Dependent Studies : Measure emission intensity at 77–300 K to distinguish thermal population effects from true upconversion .
- Matrix Engineering : Embed nanocrystals (e.g., CsPbBr₃) in fluorophosphate glass to enhance photon recycling and Stokes shifts .
Data Contradiction and Validation Strategies
Q. How should researchers address inconsistencies in reported ionic conductivity values for this compound materials?
- Defect Analysis : Use impedance spectroscopy to differentiate bulk conductivity from grain boundary contributions, which are often conflated in polycrystalline samples .
- Density Functional Theory (DFT) : Simulate ion migration pathways to identify bottlenecks (e.g., fluorine vacancy formation energies) .
- Inter-Lab Benchmarking : Adopt standardized testing protocols (e.g., AC impedance at 25–300°C) to harmonize data across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
